alpha-Ketosuberate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H10O5-2 |
|---|---|
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
2-oxooctanedioate |
InChI |
InChI=1S/C8H12O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h1-5H2,(H,10,11)(H,12,13)/p-2 |
InChI-Schlüssel |
HAGOOZVJLSSXGZ-UHFFFAOYSA-L |
SMILES |
C(CCC(=O)C(=O)[O-])CCC(=O)[O-] |
Kanonische SMILES |
C(CCC(=O)C(=O)[O-])CCC(=O)[O-] |
Synonyme |
2-ketosuberate alpha-ketosuberate alpha-ketosuberic acid |
Herkunft des Produkts |
United States |
Alpha-Ketosuberate: Chemical Architecture, Mechanistic Pathways, and Analytical Methodologies
Executive Summary
Alpha-ketosuberate (also known as 2-oxosuberate or 2-oxooctanedioic acid) is a critical medium-chain alpha-keto dicarboxylic acid. While it may appear as a niche intermediate, it is a foundational primary metabolite in the biochemical machinery of methanogenic archaea, serving as the direct precursor to Coenzyme B (7-mercaptoheptanoylthreonine phosphate) . Understanding its physicochemical properties and the analytical challenges associated with its quantification is essential for researchers engineering artificial biosynthetic pathways or studying archaeal metabolism.
This technical guide elucidates the structural profile of alpha-ketosuberate, maps its biological chain-elongation pathway, and provides a field-proven, self-validating analytical protocol for its isolation and quantification via LC-MS/MS.
Chemical Structure and Physicochemical Profiling
Alpha-ketosuberate is characterized by an eight-carbon aliphatic chain terminating in two carboxylic acid groups, with an oxo (ketone) substitution at the C2 position. This specific alpha-keto arrangement makes the molecule highly reactive, participating readily in oxidative decarboxylation and transamination reactions.
Because of its high polarity and multiple hydrogen-bond acceptor sites, alpha-ketosuberate exhibits significant hydrophilicity, which dictates the analytical approaches required for its extraction and chromatographic separation.
Quantitative Physicochemical Data
The following structural and physical properties are essential for predicting chromatographic behavior and ionization efficiency.
| Property | Value | Source |
| IUPAC Name | 2-oxooctanedioic acid | [[1]]([Link]) |
| Molecular Formula | C8H12O5 | |
| Molecular Weight | 188.18 g/mol | |
| Exact Mass | 188.06847348 Da | |
| Topological Polar Surface Area | 91.7 Ų | |
| XLogP3 | 0.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | [[1]]([Link]) |
| Rotatable Bonds | 7 |
Biochemical Significance: The Methanogenic Chain Elongation Pathway
In methanogenic archaea (such as Methanococcus voltae), alpha-ketosuberate is not absorbed from the environment; it is synthesized de novo via a specialized 2-oxocarboxylic acid chain extension pathway .
This pathway is an evolutionary marvel, recruiting enzymes structurally similar to those found in leucine biosynthesis to iteratively elongate the carbon backbone of 2-oxoglutarate . The enzyme AksA catalyzes the condensation of acetyl-CoA with the alpha-keto acid. Through successive cycles of condensation, isomerization, and oxidative decarboxylation, the chain is extended by one carbon per cycle until the C8 alpha-ketosuberate is formed [[2]]([Link]).
Fig 1: Iterative chain elongation pathway of 2-oxocarboxylic acids in methanogenic archaea.
Analytical Methodology: LC-MS/MS Quantification Protocol
Quantifying alpha-ketosuberate presents significant analytical hurdles. Alpha-keto acids lack strong chromophores, exhibit poor retention on standard reverse-phase (C18) columns due to their high polarity (TPSA: 91.7 Ų), and often suffer from poor ionization efficiency in Electrospray Ionization (ESI) mass spectrometry.
To circumvent this, we employ a pre-column derivatization strategy using 3-nitrophenylhydrazine (3-NPH). The following protocol is designed as a self-validating system , ensuring that any matrix effects or procedural losses are mathematically corrected.
Fig 2: Self-validating LC-MS/MS analytical workflow for alpha-ketosuberate quantification.
Step-by-Step Experimental Protocol
Step 1: Rapid Quenching and Lysis
-
Action: Harvest methanogenic archaea cultures via rapid centrifugation and immediately resuspend the pellet in pre-chilled (-80°C) 80% methanol/water.
-
Causality: Alpha-keto acids are highly transient metabolic intermediates. The instantaneous temperature drop and solvent shock immediately denature metabolic enzymes, halting biological flux and preventing the degradation of alpha-ketosuberate into downstream Coenzyme B precursors.
Step 2: Internal Standard Integration (Self-Validation)
-
Action: Spike the lysis buffer with a known, stoichiometric concentration of ¹³C-labeled alpha-ketoglutarate (or a non-endogenous synthetic keto acid analog).
-
Causality: This establishes the self-validating core of the assay. Because the internal standard is chemically analogous to alpha-ketosuberate, it will undergo the exact same extraction efficiencies, derivatization kinetics, and ion-suppression matrix effects. By calculating the ratio of the analyte to the internal standard, quantitative accuracy is guaranteed regardless of sample-to-sample preparation variances.
Step 3: 3-NPH Derivatization
-
Action: Evaporate the methanolic extract to dryness under a gentle nitrogen stream. Reconstitute in a reaction mixture containing 200 mM 3-nitrophenylhydrazine (3-NPH) and 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a 50% aqueous pyridine solution. Incubate at 40°C for 30 minutes.
-
Causality: EDC acts as a highly efficient coupling agent, while pyridine provides the necessary basic environment. The reaction converts the polar C2 ketone group of alpha-ketosuberate into a hydrophobic hydrazone derivative. This chemical transformation drastically increases the molecule's XLogP3, allowing for sharp, reproducible peak shapes on a standard C18 reverse-phase column, while the nitrophenyl group acts as an excellent electron acceptor to boost negative-ion ESI response.
Step 4: LC-MS/MS Analysis (MRM Mode)
-
Action: Inject the derivatized sample onto a UHPLC system coupled to a triple quadrupole mass spectrometer. Operate in ESI negative mode using Multiple Reaction Monitoring (MRM).
-
Causality: Biological matrices from archaeal lysates are highly complex. MRM provides unparalleled specificity by isolating the specific precursor ion of the derivatized alpha-ketosuberate in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and exclusively measuring a predefined product ion in the third quadrupole (Q3). This effectively filters out isobaric background noise, ensuring high-confidence quantification.
References
-
Howell, D. M., et al. "2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis." Methods in Enzymology, PubMed (NIH).
-
KEGG Pathway Database. "2-Oxocarboxylic acid metabolism - Reference pathway." Kyoto Encyclopedia of Genes and Genomes (KEGG).
-
NP-MRD Database. "NP-Card for 2-Oxooctanedioic acid (NP0050514)." Natural Products Magnetic Resonance Database.
-
National Center for Biotechnology Information. "2-Oxosuberate | C8H12O5 | CID 146903." PubChem Database.
Sources
The Metabolic Divergence of Alpha-Ketosuberate: In Vivo Decarboxylation Mechanisms and Biotechnological Applications
Executive Summary
Alpha-ketosuberate (2-oxosuberate) is a critical 8-carbon α -keto acid that serves as a central metabolic hub in methanogenic archaea (e.g., Methanosarcina thermophila and Methanocaldococcus jannaschii). Synthesized via three successive iterations of the α -ketoacid chain elongation ( α KAE) pathway starting from α -ketoglutarate, alpha-ketosuberate represents a profound evolutionary branch point. In vivo, it undergoes two distinct, highly regulated decarboxylation events: a non-oxidative decarboxylation yielding 7-oxoheptanoate (the precursor to Coenzyme B) and an oxidative decarboxylation yielding pimeloyl-CoA (the precursor to biotin)[1].
Understanding the specific causality and enzymatic mechanisms governing these decarboxylation routes is paramount for two distinct fields: the development of targeted methanogenesis inhibitors for agricultural emission reduction, and the metabolic engineering of recombinant hosts for the sustainable production of industrial polymers like Nylon-7[2].
Chemical Causality of Decarboxylation Mechanisms
The structural fate of alpha-ketosuberate is dictated by the specific enzymatic machinery it encounters, diverging into two distinct biochemical mechanisms.
Pathway A: Non-Oxidative Decarboxylation (Coenzyme B Biosynthesis)
The non-oxidative decarboxylation of alpha-ketosuberate produces 7-oxoheptanoic acid (pimelate semialdehyde) and CO2 . This reaction is catalyzed by a highly specific, putative α -ketoacid decarboxylase.
Mechanistic Causality:
-
Nucleophilic Attack: The reaction relies on the cofactor Thiamine Pyrophosphate (TPP). The ylide form of TPP (carbanion at the C2 position of the thiazolium ring) acts as a strong nucleophile, attacking the electrophilic α -carbonyl carbon of alpha-ketosuberate.
-
Decarboxylation: The formation of the covalent intermediate allows the thiazolium ring to act as an electron sink. This stabilizes the carbanion formed during the cleavage of the carbon-carbon bond, releasing CO2 and forming an enamine intermediate.
-
Product Release: Protonation of the enamine yields a post-decarboxylation intermediate that collapses to release 7-oxoheptanoate and regenerate the TPP ylide.
-
Downstream Processing: 7-oxoheptanoate is subsequently converted to 7-mercaptoheptanoic acid. This step requires an F420 -dependent hydrogenase to supply reducing equivalents and a sulfur source (such as H2S or cysteine)[3].
Pathway B: Oxidative Decarboxylation (Biotin Biosynthesis)
Alternatively, alpha-ketosuberate undergoes oxidative decarboxylation to form pimeloyl-CoA, a canonical precursor for the bioF/bioA biotin biosynthesis pathway.
Mechanistic Causality: This reaction is homologous to the α -ketoglutarate dehydrogenase complex mechanism, requiring a multi-enzyme assembly and five cofactors (TPP, Lipoic acid, Coenzyme A, FAD, and NAD+ ).
-
Decarboxylation & Oxidation: TPP mediates the initial decarboxylation, but instead of releasing an aldehyde, the intermediate is transferred to the disulfide bond of a lipoamide moiety, simultaneously oxidizing the substrate to an acyl group (pimeloyl-lipoamide).
-
Thioesterification: The pimeloyl group is transferred to the free sulfhydryl of Coenzyme A, generating the high-energy thioester pimeloyl-CoA.
-
Electron Transfer: The reduced dihydrolipoamide is re-oxidized by FAD, which subsequently transfers electrons to NAD+ , yielding NADH [4].
Fig 1: Metabolic divergence of alpha-ketosuberate into Coenzyme B and Biotin biosynthesis.
Quantitative Isotope Tracing Data
To validate the non-oxidative conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid, robust stable isotope tracing combined with Gas Chromatography-Mass Spectrometry (GC-MS) is utilized. The following table summarizes the quantitative metabolic flux parameters derived from cell-free extract incubations[3].
Table 1: Stable Isotope Tracing of Alpha-Ketosuberate Metabolism
| Substrate / Precursor | Isotope Label | Detected Intermediate / Product | Cofactor Dependency | Metabolic Fate |
| 2-Oxosuberic acid | [4,4,6,6−2H4] | [2H4] -7-mercaptoheptanoic acid | TPP, F420 , H2S | Coenzyme B |
| 7-Oxoheptanoic acid | [7−2H] | [2H] -7-mercaptoheptanoic acid | F420 , Cysteine | Coenzyme B |
| Cysteine | [34S] | [34S] -7-mercaptoheptanoic acid | F420 | Thiolation |
| Alpha-ketoglutarate | [1,2−13C2] | [13C] -Alpha-ketosuberate | Acetyl-CoA, NAD+ | α KAE Elongation |
Note: The incorporation of 34S from cysteine into the terminal thiol of Coenzyme B only occurs after elimination from the cysteine backbone and mixing with an unlabeled sulfur pool, confirming a complex thiolation mechanism rather than direct transsulfuration.
Experimental Methodology: Self-Validating Isotope Workflow
Because methanogenic enzymes (particularly F420 -dependent hydrogenases and AksA) are exquisitely sensitive to oxygen, all protocols must be executed under strict anaerobic conditions. The following self-validating protocol isolates the non-oxidative decarboxylation mechanism[3].
Step-by-Step GC-MS Tracing Protocol
Step 1: Anaerobic Cell-Free Extract Preparation
-
Cultivate Methanosarcina thermophila in a strictly anaerobic medium under an H2/CO2 (80:20) atmosphere.
-
Harvest cells during the late exponential phase via anaerobic centrifugation.
-
Lyse cells using a French press inside an anaerobic glove box (chamber atmosphere: 95% N2 , 5% H2 ). Buffer the lysate with 50 mM PIPES (pH 7.0) containing 2 mM dithiothreitol (DTT) to maintain sulfhydryl reduction.
Step 2: Substrate Incubation
-
Aliquot 2 mg/mL of cell-free protein extract into sealed anaerobic vials.
-
Spike the extract with 1 mM of [4,4,6,6−2H4] -alpha-ketosuberate.
-
Add essential cofactors: 0.5 mM TPP, 10 μ M F420 , and 2 mM H2S (as the sulfur donor).
-
Incubate at 37°C for 60 minutes. Self-Validation Checkpoint: Include a parallel reaction spiked with 1 mM 6-mercaptohexanoic acid as an internal standard to normalize extraction efficiency and MS ionization variance.
Step 3: Chemical Derivatization
-
Quench the reaction by adding 1 volume of 0.1 M HCl to precipitate proteins.
-
Extract organic acids using ethyl acetate (3x volumes).
-
Derivatize the isolated metabolites to their S-methyl ether methyl ester forms using diazomethane and methyl iodide. This increases volatility and thermal stability for GC-MS.
Step 4: GC-MS Quantitation
-
Inject 1 μ L of the derivatized sample into a GC-MS equipped with a capillary column (e.g., DB-5MS).
-
Monitor the mass-to-charge (m/z) shifts. The endogenous (unlabeled) 7-mercaptoheptanoic acid derivative will appear at its standard molecular weight, while the [2H4] -labeled product will exhibit a +4 Da mass shift, proving direct causality between the alpha-ketosuberate substrate and the Coenzyme B precursor.
Fig 2: Self-validating GC-MS workflow for tracing alpha-ketosuberate decarboxylation.
Conclusion & Drug Development Implications
The bifurcation of alpha-ketosuberate metabolism is a masterclass in enzymatic specificity. For drug development professionals targeting methanogens (e.g., to reduce ruminant methane emissions), the non-oxidative decarboxylase presents a highly selective target. Because Coenzyme B is unique to methanogenic archaea, inhibiting the TPP-dependent non-oxidative decarboxylation of alpha-ketosuberate could collapse methanogenesis without inducing off-target toxicity in the host microbiome. Conversely, industrial bioengineers are actively mining these archaeal genomes to express alpha-ketosuberate decarboxylases in E. coli, funneling carbon flux toward 7-aminoheptanoic acid for the sustainable, petroleum-free synthesis of Nylon-7[2].
References
-
Howell, D. M., Xu, H., & White, R. H. (1998). Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea. Biochemistry (PubMed). [Link]
-
White, R. H. (1989). Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria. Biochemistry (PubMed).[Link]
-
KEGG Pathway Database. 2-Oxocarboxylic acid metabolism - Reference pathway. Kyoto Encyclopedia of Genes and Genomes.[Link]
- Burgard, A. P., et al. (2010). Bioconversion process for producing nylon-7, nylon-7,7 and polyesters.
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- 3. Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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identification of alpha-ketosuberate in mammalian metabolomics
Identification and Mechanistic Profiling of Alpha-Ketosuberate in Mammalian Metabolomics
Executive Summary
As metabolomics shifts from simple biomarker discovery to mechanistic phenotyping, medium-chain dicarboxylic keto acids have emerged as critical nodes of metabolic cross-talk. Alpha-ketosuberate (also known as 2-oxosuberate or 2-oxooctanedioic acid; C8H12O5), a polar 8-carbon dicarboxylic alpha-keto acid, exemplifies this shift[1]. Originally characterized as a microbial intermediate, it is now recognized as a potent mammalian biomarker for oxidative stress, lipid peroxidation, and airway inflammation[2],. This whitepaper provides an authoritative guide on the biochemical origins, clinical relevance, and analytical workflows required for the robust identification of alpha-ketosuberate.
Biochemical Causality: The Origins of Alpha-Ketosuberate
Microbial Biosynthesis via 2-Oxoacid Elongation In the gut microbiome, specifically within methanogenic archaea, alpha-ketosuberate is an obligate intermediate in the biosynthesis of coenzyme B. The pathway relies on the iterative 2-oxoacid elongation cycle. Enzymes such as homoaconitase catalyze the dehydration of homocitrate homologs and subsequent hydration to form homoisocitrate homologs, eventually yielding alpha-ketosuberate[3]. When intestinal permeability increases (e.g., in metabolic syndrome), microbial metabolites translocate into host circulation, elevating baseline levels.
Endogenous Mammalian Production: Lipid Peroxidation and Omega-Oxidation In mammalian cells, alpha-ketosuberate primarily arises as a downstream byproduct of oxidative stress. During states of high reactive oxygen species (ROS) generation, lipid peroxidation of polyunsaturated fatty acids yields medium-chain dicarboxylic acids like suberic acid (C8)[4]. Suberic acid undergoes omega-oxidation via cytochrome P450 enzymes, followed by transamination or deamination to form the alpha-keto derivative, alpha-ketosuberate.
Furthermore, the mammalian enzyme DHTKD1 (dehydrogenase E1 and transketolase domain containing 1), which typically decarboxylates 2-oxoadipate, exhibits promiscuity. Structural docking studies confirm that DHTKD1 can accept bulkier substrates, including 2-oxosuberate[5]. Impairment of DHTKD1 or saturation of this pathway during extreme oxidative stress causes alpha-ketosuberate to accumulate and spill over into urine and exhaled breath.
Fig 1: Endogenous and microbial pathways of alpha-ketosuberate generation.
Clinical Relevance and Biomarker Utility
Nonalcoholic Steatohepatitis (NASH) The transition from benign Nonalcoholic Fatty Liver Disease (NAFLD) to NASH is driven by lipotoxicity and lipid peroxidation. Urinary metabolomics has identified alpha-ketosuberate as a differentiating biomarker[2]. In NASH patients, the depletion of antioxidant barriers leads to massive lipid peroxidation, altering the excretion profile of medium-chain dicarboxylic acids[6].
Pediatric Allergic Asthma In respiratory metabolomics, alpha-ketosuberate has been detected in the exhaled breath of children with allergic asthma. Because airway inflammation involves eosinophilic ROS generation, lipid peroxidation in the lung epithelium produces volatile and semi-volatile keto-acids, which partition into the breath aerosol[4].
Analytical Workflows and Self-Validating Protocols
Alpha-ketosuberate (Monoisotopic Mass: 188.06847 Da) is highly polar[1]. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) requires extensive derivatization (e.g., methoximation and silylation), which introduces variability and artifact generation[7]. As an application scientist, I strongly advocate for LC-MS/MS (for liquid biopsies) and SESI-HRMS (for breath), as they preserve the native state of the metabolite.
Protocol A: LC-MS/MS Quantification in Urine (Self-Validating System) Causality for choice: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 because the high polarity of the dicarboxylic keto-acid leads to poor retention and ion suppression on reversed-phase columns.
-
Sample Preparation : Thaw urine samples on ice. Mix 50 µL of urine with 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C-labeled alpha-ketoglutarate, as 13C-alpha-ketosuberate is rarely commercially available).
-
Protein Precipitation : Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Chromatography : Inject 2 µL onto an amide-HILIC column (e.g., Waters BEH Amide). Mobile phase A: 10 mM ammonium acetate in water (pH 9.0). Mobile phase B: 100% Acetonitrile. Use a gradient from 90% B to 50% B over 10 minutes.
-
Mass Spectrometry : Operate a Triple Quadrupole (QqQ) in Negative Electrospray Ionization (ESI-) mode. Monitor the MRM transition: m/z 187.06 -> 143.07 (corresponding to the neutral loss of CO2, a structural hallmark of alpha-keto acids).
-
Self-Validation Checkpoint : Incorporate a pooled Quality Control (QC) sample every 10 injections. The protocol is validated only if the QC coefficient of variation (CV) for the m/z 187.06 peak area is <15%, ensuring instrument drift is not mistaken for biological variance.
Protocol B: SESI-HRMS for Exhaled Breath Analysis Causality for choice: Secondary Electrospray Ionization (SESI) coupled with High-Resolution Mass Spectrometry (HRMS) allows for the real-time detection of low-volatility polar compounds in breath without sample condensation or degradation.
-
Subject Preparation : Ensure the subject has fasted for 2 hours and rinsed their mouth with water to eliminate dietary artifacts.
-
Exhalation Maneuver : The subject exhales directly into the SESI source via a disposable spirometry mouthpiece at a constant flow rate (e.g., 10 L/min) against a mild resistance to close the soft palate (excluding nasal VOCs).
-
Ionization & Detection : The breath gas intersects a nano-electrospray cloud (0.1% formic acid in water). Operate the Q-TOF HRMS in positive ion mode to detect the water-loss adduct: m/z 199.058[M-H2O + H]+.
-
Self-Validation Checkpoint : Perform real-time MS2 fragmentation on m/z 199.058. The presence of specific product ions must match an in-silico generated fragmentation library (e.g., SIRIUS) to confirm the identity of alpha-ketosuberate against isobaric interferences.
Fig 2: Multi-matrix analytical workflow for alpha-ketosuberate identification.
Quantitative Data Summary
The following table synthesizes the quantitative behavior of alpha-ketosuberate across distinct mammalian pathophysiologies, demonstrating its dynamic range as a biomarker.
| Pathology / Condition | Biofluid | Analytical Platform | Observed Metric (Trend) | Significance (p-value) | Target Ion / Transition |
| NASH vs. NAFLD | Urine | LC-MS/MS (OPLS-DA) | VIP Score: 0.850 (Decreased in NASH) | < 0.05 | m/z 187.06 (Neg) |
| Pediatric Allergic Asthma | Exhaled Breath | SESI-HRMS | Log-fold-change: -0.46 (Elevated in Asthma) | 0.0010 | m/z 199.058 (Pos, [M-H2O+H]+) |
| Small Intestine Dysbiosis | Intestinal Fluid | CE-MS | Qualitative Presence (Microbial Marker) | N/A | m/z 187.06 (Neg) |
Conclusion
The bridges the gap between host oxidative stress and microbiome metabolism. By employing rigorous, self-validating analytical frameworks like HILIC-MS/MS and SESI-HRMS, researchers can confidently map this dicarboxylic keto-acid to its upstream causal pathways, accelerating the development of non-invasive diagnostics for hepatic and respiratory diseases.
References
-
Dong, S., et al. "Urinary metabolomics analysis identifies key biomarkers of different stages of nonalcoholic fatty liver disease." World Journal of Gastroenterology, 2017.[Link]
-
Weber, et al. "Online breath analysis with SESI/HRMS for metabolic signatures in children with allergic asthma." Frontiers in Molecular Biosciences, 2023.[Link]
-
Drevland, R. M., et al. "Methanogen homoaconitase catalyzes both hydrolyase reactions in coenzyme B biosynthesis." Journal of Biological Chemistry, 2008. [Link]
-
Bunik, V. I., et al. "Covalent Docking to the Active Sites of Thiamine Diphosphate-Dependent Enzymes." International Journal of Molecular Sciences, 2021.[Link]
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The Dichotomy of Dicarboxylic Keto Acids in Metabolism: A Technical Guide to α-Ketosuberate and its Analogue, α-Ketoadipate
Introduction: The Pivotal Role of α-Keto Acids in Cellular Metabolism
In the intricate web of metabolic pathways, α-keto acids stand as critical nodes, orchestrating the flow of carbon and nitrogen and linking the catabolism of amino acids, carbohydrates, and fatty acids to energy production and biosynthesis.[1] These organic compounds, characterized by a carboxylic acid group and a ketone group on the adjacent carbon, are central intermediates in a multitude of biochemical reactions.[1] Their significance extends beyond intermediary metabolism; they are increasingly recognized as signaling molecules that can modulate cellular processes in response to metabolic state.[2][3][4] This guide provides an in-depth exploration of a lesser-known α-keto acid, α-ketosuberate, and contrasts its specific biological role with that of its well-characterized structural analogue, α-ketoadipate, a key player in mammalian amino acid metabolism. For researchers, scientists, and drug development professionals, understanding the distinct functions and analytical considerations of these molecules is paramount for advancing our knowledge of metabolic regulation and disease.
Part 1: α-Ketosuberate - A Specialized Intermediate in Coenzyme Biosynthesis
Contrary to what its structure might suggest, α-ketosuberate is not a conventional intermediate in the primary amino acid metabolism of mammals. Instead, its known biological significance lies within a specialized biosynthetic pathway in certain microorganisms, specifically methanogenic archaea.
The Biosynthesis of 7-Mercaptoheptanoic Acid: The Primary Role of α-Ketosuberate
The primary documented role of α-ketosuberate is as a precursor in the biosynthesis of the 7-mercaptoheptanoic acid moiety of coenzyme B ((7-mercaptoheptanoyl)threonine phosphate) in methanogenic bacteria.[5][6] Coenzyme B is a crucial cofactor in the final step of methanogenesis. The biosynthesis of 7-mercaptoheptanoic acid commences with α-ketoglutarate, a central intermediate of the Krebs cycle. Through a series of repeated α-keto acid chain elongation reactions, the carbon chain is extended, ultimately forming α-ketosuberate.[7][8]
The pathway involves the condensation of α-ketoglutarate with acetyl-CoA, followed by a series of isomerization and decarboxylation steps that are repeated to sequentially generate α-ketoadipate, α-ketopimelate, and finally α-ketosuberate.[7][8] This iterative process systematically adds two-carbon units to the growing α-keto acid chain. Once formed, α-ketosuberate undergoes further enzymatic transformations, including a nonoxidative decarboxylation to 7-oxoheptanoic acid, a direct precursor to 7-mercaptoheptanoic acid.[5][8]
Part 2: α-Ketoadipate - A Central Intermediate in Mammalian Lysine and Tryptophan Catabolism
In stark contrast to α-ketosuberate, α-ketoadipate (also known as 2-oxoadipic acid) is a well-established and critical intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan in mammals.[9][10] This pathway, often referred to as the α-aminoadipate pathway, is a primary route for the degradation of these amino acids.
The α-Aminoadipate Pathway
The breakdown of lysine and tryptophan converges at the level of α-ketoadipate.[11][12] For lysine, the catabolic process is initiated by the condensation of lysine with α-ketoglutarate to form saccharopine.[12] Subsequent enzymatic steps lead to the formation of α-aminoadipate, which is then transaminated to yield α-ketoadipate.[13][14]
Similarly, the degradation of tryptophan proceeds through the kynurenine pathway, ultimately producing α-ketoadipate.[15] Once formed, α-ketoadipate is oxidatively decarboxylated by the 2-oxoadipate dehydrogenase complex (OADHC) to form glutaryl-CoA.[16][17] This reaction is a key regulatory point in the pathway. Glutaryl-CoA is further metabolized to crotonyl-CoA and ultimately to acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for fatty acid synthesis.[12]
Clinical Relevance of α-Ketoadipate Metabolism
Defects in the enzymes of the α-aminoadipate pathway can lead to inherited metabolic disorders. For instance, a deficiency in the 2-oxoadipate dehydrogenase complex leads to α-ketoadipic aciduria, a rare autosomal recessive disorder characterized by the accumulation of α-ketoadipic acid and α-aminoadipic acid in urine and plasma.[11][15]
Part 3: Analytical Methodologies for the Quantification of Dicarboxylic Keto Acids
The accurate quantification of α-keto acids like α-ketosuberate and α-ketoadipate in biological matrices is challenging due to their inherent instability and low abundance. However, robust analytical methods, primarily based on mass spectrometry, have been developed and can be adapted for these specific analytes.
Mass Spectrometry-Based Approaches
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the analysis of α-keto acids.[18][19] A critical step in these workflows is derivatization, which serves to stabilize the keto acid and improve its chromatographic and mass spectrometric properties.[20][21]
Table 1: Comparison of Derivatization Strategies for α-Keto Acid Analysis
| Derivatization Strategy | Reagent | Advantages | Disadvantages |
| Oximation followed by Silylation | Methoxyamine hydrochloride followed by a silylating agent (e.g., MSTFA) | Protects the keto group from degradation and enhances volatility for GC-MS.[18] | Requires a two-step process and complete removal of water. |
| Hydrazone Formation | Phenylhydrazine or similar reagents | Creates stable derivatives with good ionization efficiency for LC-MS/MS.[22] | May require optimization of reaction conditions to ensure complete derivatization. |
| Charge-Reversal Derivatization | Dimethylaminophenacyl bromide (DmPABr) | Significantly enhances sensitivity in positive ion mode LC-MS/MS.[23] | The reagent can also react with other functional groups. |
Experimental Protocol: General Workflow for LC-MS/MS Quantification of Dicarboxylic Keto Acids
The following protocol provides a generalized workflow that can be optimized for the specific analysis of α-ketosuberate or α-ketoadipate.
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol) at a 3:1 ratio (solvent:sample).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the proteins.
-
Carefully collect the supernatant.
-
For cell or tissue samples, homogenization in a suitable buffer followed by protein precipitation is required.
-
-
Derivatization (using O-(2,3,4,5,6-pentafluorobenzyl)oxime as an example):
-
To the supernatant, add an equal volume of a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in a suitable buffer (e.g., pyridine).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for complete derivatization.[24]
-
Centrifuge the sample to remove any precipitate before injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column for the separation of the derivatized keto acids. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized α-ketosuberate and α-ketoadipate need to be determined by infusing pure standards.
-
Enzymatic Assays
While less common for specific quantification in complex mixtures, enzymatic assays can be developed for the detection of α-keto acids.[25][26] These assays typically rely on the activity of a specific dehydrogenase that uses the α-keto acid as a substrate, with the reaction monitored by the change in absorbance of a cofactor like NADH.[26] The development of a specific enzymatic assay for α-ketosuberate would require the identification and purification of a highly specific enzyme that recognizes it as a substrate.
Part 4: Broader Significance and Future Directions
The study of α-keto acids continues to be a vibrant area of research with implications for our understanding of metabolic regulation, disease pathogenesis, and drug development.
α-Keto Acids as Signaling Molecules
Beyond their roles as metabolic intermediates, α-keto acids, including the well-studied α-ketoglutarate, are emerging as important signaling molecules.[27][28][29] They can act as allosteric regulators of enzymes and influence epigenetic modifications by serving as co-substrates for certain demethylases. The α-keto acid dehydrogenase complexes themselves are now considered signaling platforms that can sense the cellular redox state and modulate metabolic flux accordingly.[2][3][4] While the signaling role of α-ketosuberate is currently unknown, its structural similarity to other signaling α-keto acids suggests that it may have regulatory functions within its specific biological context in methanogens.
Future Research Perspectives
-
Elucidation of Novel Pathways: While the primary role of α-ketosuberate is established in methanogens, further research may uncover its presence and function in other organisms or in specific metabolic states.
-
Development of Specific Analytical Tools: The development of highly specific antibodies or enzymatic assays for α-ketosuberate would greatly facilitate its study and allow for more rapid and high-throughput screening.
-
Therapeutic Targeting of α-Keto Acid Metabolism: The enzymes involved in α-keto acid metabolism, such as the 2-oxoadipate dehydrogenase complex, represent potential therapeutic targets for metabolic diseases. A deeper understanding of the regulation of these enzymes could pave the way for novel drug development strategies.
Conclusion
This technical guide has delineated the distinct metabolic roles of α-ketosuberate and its structural analogue, α-ketoadipate. While α-ketosuberate is a specialized intermediate in coenzyme biosynthesis in methanogenic archaea, α-ketoadipate is a central player in mammalian lysine and tryptophan catabolism. A clear understanding of these differences is crucial for researchers in the fields of metabolism and drug discovery. The analytical methodologies discussed provide a framework for the accurate quantification of these important molecules, which will be essential for future investigations into their biological functions and their potential roles in health and disease.
References
-
The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. PMC. [Link]
-
Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria. PubMed. [Link]
-
Biosynthesis of the 7-mercaptoheptanoic acid subunit of component B [(7-mercaptoheptanoyl)threonine phosphate] of methanogenic bacteria (1989). SciSpace. [Link]
-
Enzymatic method for branched chain alpha-ketoacid determination: application to rapid analysis of urine and plasma samples from maple syrup urine disease patients. PubMed. [Link]
-
α-Keto Acid Chain Elongation Reactions Involved in the Biosynthesis of Coenzyme B (7-Mercaptoheptanoyl Threonine Phosphate) in Methanogenic Archaea. ACS Publications. [Link]
-
Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea. PubMed. [Link]
-
2-Oxoadipic acid. Wikipedia. [Link]
-
The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. PubMed. [Link]
-
A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography. PubMed. [Link]
-
Steps in the conversion of .alpha.-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria. American Chemical Society. [Link]
-
The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. ResearchGate. [Link]
-
Enzymatic analysis of α-ketoglutaramate—A biomarker for hyperammonemia. PMC. [Link]
-
Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid. Mount Sinai Scholars Portal. [Link]
-
Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]
-
Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. PubMed. [Link]
-
Metabolic pathway of lysine and tryptophan. ResearchGate. [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. MDPI. [Link]
-
mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions. Frontiers. [Link]
-
Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid. PubMed. [Link]
-
2-oxoadipate dehydrogenase complex. Wikipedia. [Link]
-
Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid. PMC. [Link]
-
Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications. [Link]
-
Pathway of lysine–tryptophan catabolism. ResearchGate. [Link]
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]
- Method of analyzing dicarboxylic acids.
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]
-
Biochemistry | Catabolism of Lysine to Glutaryl-S-CoA. YouTube. [Link]
-
α-Aminoadipate pathway. Wikipedia. [Link]
-
Tryptophan and lysine metabolism in alpha-aminoadipic aciduria. PubMed. [Link]
-
Metabolic pathways associated with a-ketobutyrate biosynthesis in E. coli and engineering strategies for a-ketobutyrate production. ResearchGate. [Link]
-
Detection of α-keto acids by derivatization with DNP. ResearchGate. [Link]
-
Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. ACS Publications. [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
-
Metabolism of alpha-aminoadipic and alpha-ketoadipic acids: studies using rat and beef liver, and human leukocytes. PubMed. [Link]
-
18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
-
Metabolism Of Fatty Acids And Proteins. Jack Westin. [Link]
-
a-Ketoadipic Acid. Rupa Health. [Link]
-
Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. ResearchGate. [Link]
-
Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato. MDPI. [Link]
-
Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite. PubMed. [Link]
-
Protein Metabolism urea cycle and alpha keto acid metabolism. YouTube. [Link]
-
alpha-ketoadipate + glutamate <=> alpha-aminoadipate + alpha-ketoglutarate. Reactome Pathway Database. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the 7-mercaptoheptanoic acid subunit of component B [(7-mercaptoheptanoyl)threonine phosphate] of methanogenic bacteria (1989) | Robert H. White | 35 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Oxoadipic acid - Wikipedia [en.wikipedia.org]
- 10. a-Ketoadipic Acid | Rupa Health [rupahealth.com]
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- 15. Tryptophan and lysine metabolism in alpha-aminoadipic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]
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- 19. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 28. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 29. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced LC-MS/MS Quantification of α-Ketosuberate Using 3-NPH Derivatization
Target Audience: Researchers, analytical scientists, and metabolic engineers. Content Focus: High-sensitivity quantification, derivatization causality, and robust LC-MS/MS methodology.
Introduction & Biological Context
α-Ketosuberate (2-oxosuberate) is a medium-chain α-ketodicarboxylic acid (C8H12O5) that plays a highly specialized role in both native and engineered metabolism. Biologically, it is a critical intermediate in the biosynthesis of Coenzyme B in methanogenic archaea, formed via the iterative chain elongation of α-ketoglutarate[1]. In modern synthetic biology, α-ketosuberate and its immediate precursor, α-ketopimelate, are heavily targeted as foundational precursors for the renewable bio-production of adipic acid and other medium-chain industrial chemicals.
Accurate quantification of α-ketosuberate in cellular extracts or fermentation broth is challenging. Native α-keto acids are highly polar, resulting in poor retention on standard reversed-phase liquid chromatography (RPLC) columns. Furthermore, they exhibit poor ionization efficiency in electrospray ionization (ESI). To overcome these limitations, chemical derivatization using 3-nitrophenylhydrazine (3-NPH) is the gold-standard approach[2].
Figure 1. Iterative chain elongation pathway of α-ketosuberate biosynthesis.
Analytical Rationale: The Causality of Derivatization
As a Senior Application Scientist, it is critical to understand why the protocol is designed this way, rather than just following steps.
-
Reaction Mechanism: α-Ketosuberate possesses three reactive sites: two carboxylic acid groups and one α-keto group. In the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 3-NPH reacts with the carboxylic acids to form stable 3-nitrophenylhydrazides. Simultaneously, the α-keto group reacts to form a hydrazone.
-
Driving the Equilibrium: Because partial derivatization leads to signal splitting (e.g., a mix of mono-, bis-, and tri-derivatives), this protocol utilizes a massive molar excess of 3-NPH and EDC. This forces the reaction to completion, yielding a single, stable tri-3-NPH derivative .
-
Ionization Enhancement: The addition of three nitrophenyl groups drastically increases the molecule's hydrophobicity (ensuring sharp retention on a C18 column) and provides highly electronegative nitro groups that act as exceptional electron sinks, exponentially boosting sensitivity in Negative ESI mode [2].
Materials and Reagents
-
Standards: α-Ketosuberate (analytical grade), Stable Isotope-Labeled (SIL) Surrogate Standard (e.g., ¹³C₅-α-Ketoglutarate).
-
Reagents: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), LC-MS grade Pyridine.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
Step-by-Step Methodology
Sample Preparation & Protein Precipitation
-
Transfer 30 µL of biological sample (plasma, cell lysate, or fermentation broth) into a 1.5 mL microcentrifuge tube.
-
Spike in 10 µL of SIL internal standard (10 µM).
-
Add 120 µL of ice-cold Methanol (-20°C) to precipitate proteins and quench metabolism.
-
Vortex vigorously for 2 minutes, then incubate at 4°C for 30 minutes[2].
-
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 30 µL of the clear supernatant to a new glass autosampler vial.
Chemical Derivatization
Note: Reagents must be prepared fresh daily. Old pyridine absorbs moisture, which hydrolyzes the EDC-activated O-acylisourea intermediate, ruining the derivatization yield.
-
Prepare 3-NPH Solution: 200 mM 3-NPH in 50% aqueous Methanol.
-
Prepare EDC/Pyridine Solution: 120 mM EDC in 50% aqueous Methanol containing 6% (v/v) pyridine.
-
To the 30 µL of sample supernatant, add 15 µL of the 3-NPH solution and 15 µL of the EDC/Pyridine solution [2].
-
Vortex briefly and incubate the mixture in a thermoshaker at 40°C for 30 minutes . (Do not exceed 40°C, as 3-NPH can thermally degrade into interfering dark byproducts).
-
Quench the reaction by adding 350 µL of 10% aqueous Methanol [2]. Vortex to mix.
Figure 2. Step-by-step workflow for the extraction and 3-NPH derivatization of α-ketosuberate.
LC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Linear |
| 6.0 | 40 | 60 | Linear |
| 6.1 | 5 | 95 | Linear |
| 8.0 | 5 | 95 | Hold |
| 8.1 | 90 | 10 | Linear |
| 10.0 | 90 | 10 | Re-equilibration |
Quantitative Data Presentation
The primary MS/MS fragment for 3-NPH derivatives in negative mode is m/z 137.1 , which corresponds to the highly stable nitrophenyl anion. Because α-ketosuberate (Native MW = 188.18) forms a tri-derivative under these exhaustive conditions, the precursor ion shifts significantly.
Table 2: MRM Transitions for α-Ketosuberate and Related Chain-Elongation Intermediates
| Analyte | Derivatization State | Precursor Ion ([M-H]⁻) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| α-Ketosuberate (C8) | Tri-3-NPH | 592.2 | 137.1 | -25 | -60 |
| α-Ketosuberate (C8) | Bis-3-NPH (Incomplete) | 457.2 | 137.1 | -22 | -55 |
| α-Ketopimelate (C7) | Tri-3-NPH | 578.2 | 137.1 | -25 | -60 |
| α-Ketoadipate (C6) | Tri-3-NPH | 564.2 | 137.1 | -25 | -60 |
| α-Ketoglutarate (C5) | Tri-3-NPH | 550.2 | 137.1 | -25 | -60 |
Expert Insights & Troubleshooting
-
Monitoring Incomplete Derivatization: Always monitor the Bis-3-NPH transition (m/z 457.2 -> 137.1) during method development. If a significant peak appears in this channel, your EDC has likely degraded, or the sample matrix contains too much water. Ensure reagents are fresh and the biological sample is sufficiently dehydrated via the initial methanol precipitation.
-
Matrix Effects & Reagent Blanks: 3-NPH is highly reactive and can form dimers (m/z 287) or react with trace aldehydes/ketones in the solvents. Always run a "Reagent Blank" (water taken through the entire extraction and derivatization process) to identify background peaks and prevent false positives.
-
Autosampler Stability: The tri-3-NPH derivative of α-ketosuberate is stable for up to 48 hours in the autosampler at 4°C. Beyond this, you may observe hydrolysis back to the bis-derivative.
References
-
White RH. A novel biosynthesis of medium chain length alpha-ketodicarboxylic acids in methanogenic archaebacteria. PubMed. [Link]
-
Fecal microbiome transplantation and tributyrin improves early cardiac dysfunction and modifies the BCAA metabolic pathway in a diet induced pre-HFpEF mouse model. Frontiers. [Link]
- Method for preparing adipic acid.
Sources
- 1. A novel biosynthesis of medium chain length alpha-ketodicarboxylic acids in methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fecal microbiome transplantation and tributyrin improves early cardiac dysfunction and modifies the BCAA metabolic pathway in a diet induced pre-HFpEF mouse model [frontiersin.org]
Application Notes and Protocols for the Extraction of α-Ketosuberate from Bacterial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Industrial Potential of α-Ketosuberate
α-Ketosuberate, a dicarboxylic acid keto-acid, is a molecule of significant interest as a versatile platform chemical. Its two carboxylic acid functionalities and central ketone group make it a valuable precursor for the synthesis of specialty polymers, pharmaceuticals, and other high-value chemicals. The microbial fermentation of renewable feedstocks presents a sustainable and environmentally friendly alternative to traditional petrochemical-based production routes. This application note provides a comprehensive guide for the extraction and purification of α-ketosuberate from genetically engineered bacterial cell cultures, with a focus on Escherichia coli as a production host.
PART 1: Biosynthesis of α-Ketosuberate in Engineered E. coli
While not a native metabolite in many common industrial microorganisms, α-ketosuberate can be produced through the introduction of heterologous enzymatic pathways and the redirection of central carbon metabolism. A plausible engineered biosynthetic pathway, building upon established strategies for dicarboxylic acid production in E. coli, is presented below.[1][2][3] This pathway leverages the cell's existing metabolic infrastructure to convert a common carbon source, such as glucose, into the target molecule.
The proposed pathway initiates from acetyl-CoA and proceeds through a modified reverse β-oxidation-like pathway, incorporating enzymes from various microbial sources with known activity towards medium-chain dicarboxylic acids.
Caption: Workflow for the extraction and purification of α-ketosuberate.
Detailed Protocol
1. Cell Removal:
-
Objective: To separate the bacterial biomass from the fermentation broth containing the secreted α-ketosuberate.
-
Procedure:
-
Transfer the fermentation broth to centrifuge bottles.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the dissolved α-ketosuberate.
-
Alternatively, for larger volumes, microfiltration with a 0.22 µm filter can be employed.
-
2. Acidification:
-
Objective: To protonate the carboxylate groups of α-ketosuberate, increasing its hydrophobicity for subsequent solvent extraction.
-
Procedure:
-
Place the cell-free supernatant in a stirred vessel.
-
Slowly add a concentrated acid (e.g., 6 M HCl or H₂SO₄) while monitoring the pH.
-
Adjust the pH to approximately 2.0. A precipitate of other media components may form and can be removed by a second centrifugation or filtration step if necessary.
-
3. Liquid-Liquid Extraction:
-
Objective: To selectively transfer the protonated α-ketosuberate from the aqueous phase to an organic solvent.
-
Procedure:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl isobutyl ketone).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the phases to separate. The top layer will be the organic phase containing the α-ketosuberate.
-
Drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase with fresh organic solvent to maximize recovery.
-
Combine the organic phases.
-
4. Back Extraction:
-
Objective: To transfer the α-ketosuberate back into an aqueous phase as a salt, leaving behind non-acidic impurities in the organic phase.
-
Procedure:
-
Place the combined organic extracts in a clean separatory funnel.
-
Add a 0.5 M solution of a weak base (e.g., sodium bicarbonate) in a volume equivalent to one-third of the organic phase volume.
-
Shake gently to avoid emulsion formation.
-
Allow the phases to separate and collect the lower aqueous phase containing the sodium α-ketosuberate salt.
-
Repeat the back extraction to ensure complete transfer.
-
Combine the aqueous extracts.
-
5. Crystallization/Precipitation:
-
Objective: To obtain pure α-ketosuberate in solid form.
-
Procedure:
-
Cool the combined aqueous extracts from the back extraction to 4°C.
-
Slowly acidify the solution with a concentrated acid to a pH of 2.0 while stirring.
-
α-Ketosuberate will precipitate out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals under vacuum to obtain the final pure product.
-
PART 3: Quantification of α-Ketosuberate using HPLC
Accurate quantification of α-ketosuberate is essential for process optimization and yield determination. Due to the lack of a strong chromophore in α-keto acids, derivatization is often necessary to enhance detection by UV or fluorescence detectors. [4][5]
Derivatization and HPLC Analysis Workflow
Caption: Workflow for the quantification of α-ketosuberate by HPLC with fluorescence detection.
Protocol for Quantification
1. Sample Preparation and Derivatization:
-
Reagents:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatizing agent.
-
α-Ketosuberate standard.
-
-
Procedure:
-
Prepare a stock solution of the DMB derivatizing reagent as described in the literature. [4] 2. Prepare a series of α-ketosuberate standards of known concentrations.
-
To 50 µL of sample (or standard), add 50 µL of the DMB reagent in a microcentrifuge tube.
-
Heat the mixture at 60°C for 30 minutes in a heating block.
-
Cool the mixture to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at ~350 nm and emission at ~450 nm.
3. Data Analysis:
-
Construct a standard curve by plotting the peak area of the derivatized α-ketosuberate standards against their known concentrations.
-
Determine the concentration of α-ketosuberate in the samples by interpolating their peak areas on the standard curve.
Data Presentation
| Parameter | Value | Reference |
| Extraction | ||
| Centrifugation Speed | 10,000 x g | Protocol |
| Acidification pH | ~2.0 | Protocol |
| Extraction Solvent | Ethyl acetate | Protocol |
| Back Extraction Solution | 0.5 M NaHCO₃ | Protocol |
| Quantification | ||
| Derivatization Reagent | DMB | [4] |
| HPLC Column | C18 Reverse-Phase | Protocol |
| Detection Method | Fluorescence | [4] |
| Excitation Wavelength | ~350 nm | Protocol |
| Emission Wavelength | ~450 nm | Protocol |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the successful extraction, purification, and quantification of α-ketosuberate from bacterial cell cultures. By leveraging established principles of metabolic engineering and downstream processing, researchers can efficiently recover this valuable platform chemical for a wide range of applications in the chemical and pharmaceutical industries. The methods described are designed to be scalable and adaptable to specific experimental needs.
References
- Metabolic engineering of Escherichia coli for high-level production of the biodegradable polyester monomer 2-pyrone-4,6-dicarboxylic acid. PubMed.
- Metabolically engineered Escherichia coli for biotechnological production of four-carbon 1,4-dicarboxylic acids. PubMed.
- Metabolic Engineering of Escherichia coli for Efficient Production of 2-Pyrone-4,6-dicarboxylic Acid
- Recent Progress in Metabolic Engineering of Escherichia coli for the Production of Various C4 and C5-Dicarboxylic Acids.
- Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separ
- High yield production of four-carbon dicarboxylic acids by metabolically engineered Escherichia coli. Journal of Industrial Microbiology and Biotechnology.
- Engineered Coenzyme A Biosynthesis and Butyrate Transporter Drives High-Efficient Butyrate Synthesis in Escherichia coli. PubMed.
- Production and extraction of medium chain carboxylic acids at a semi-pilot scale.
- Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria. PubMed.
- Engineered biosynthesis of medium-chain esters in Escherichia coli. PubMed.
- Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects.
- Long-Term Continuous Extraction of Medium-Chain Carboxylates by Pertraction With Submerged Hollow-Fiber Membranes. Frontiers.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
- Process for purifying an alpha-keto ester.
- New insights into bacterial type II polyketide biosynthesis. PMC.
- Medium Chain Carboxylic Acids from Complex Organic Feedstocks by Mixed Culture Ferment
- A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
- Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. ASM Journals.
- Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli. PubMed.
- Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. J-Stage.
- Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. PMC.
- Engineered Production of Short Chain Fatty Acid in Escherichia coli Using Fatty Acid Synthesis P
- Biosynthesis of Arom
- Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B. PMC.
- Genetically engineered E.
- In-Needle Pre-Column Derivatization for Amino Acid Quantific
- A novel way to synthesize pantothenate in bacteria involves β‐alanine synthase present in uracil degradation p
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
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Application Note: Robust and Sensitive Analysis of α-Ketosuberate in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
α-Ketosuberate (2-oxosuberic acid) is a dicarboxylic keto acid that plays a role in certain metabolic pathways. The accurate and sensitive quantification of α-ketosuberate in biological matrices such as plasma and urine is essential for researchers and drug development professionals investigating metabolic disorders and the effects of therapeutic interventions. Due to its low volatility and thermal instability, direct analysis of α-ketosuberate by gas chromatography (GC) is not feasible. This application note provides a detailed and validated protocol for the sample preparation of α-ketosuberate for GC-Mass Spectrometry (GC-MS) analysis, focusing on a robust two-step derivatization process.
The inherent challenges in analyzing polar, non-volatile compounds like α-ketosuberate by GC are overcome by chemical derivatization. This process converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives.[1] For α-keto acids, a two-step approach involving methoximation followed by silylation is the gold standard.[2][3] Methoximation protects the ketone group, preventing enolization and the formation of multiple derivatives, while silylation of the carboxylic acid groups increases volatility.[3][4]
This guide provides a comprehensive workflow, from sample extraction to data interpretation, designed to ensure the highest level of scientific integrity and reproducibility.
Experimental Workflow Overview
The analytical process for α-ketosuberate involves several critical steps, each optimized to ensure maximum recovery and accurate quantification. The overall workflow is depicted below.
Caption: Overall workflow for the analysis of α-ketosuberate.
Detailed Protocols
Part 1: Sample Extraction
The initial step involves the isolation of α-ketosuberate from the complex biological matrix. A liquid-liquid extraction (LLE) is employed to efficiently extract organic acids.
Materials:
-
Biological sample (e.g., 1 mL plasma or urine)
-
Internal Standard (IS) solution (e.g., Pimelic acid or a stable isotope-labeled α-ketosuberate)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate, GC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL, glass)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Aliquoting: Pipette 1 mL of the biological sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The choice of internal standard is critical for accurate quantification; pimelic acid is a suitable option due to its structural similarity, or for the highest accuracy, a stable isotope-labeled α-ketosuberate should be used.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl. This ensures that the carboxylic acid groups are protonated, facilitating their extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction of α-ketosuberate into the organic phase.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh 5 mL of ethyl acetate to maximize the recovery of the analyte. Combine the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water, which can interfere with the subsequent derivatization steps.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
Part 2: Two-Step Derivatization
This two-step process is crucial for preparing α-ketosuberate for GC-MS analysis.
Caption: Two-step derivatization of α-ketosuberate.
Materials:
-
Dried sample extract from Part 1
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Protocol:
-
Methoximation:
-
To the dried sample extract, add 50 µL of the methoxyamine hydrochloride solution.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.[2] This step converts the keto group to its methoxime derivative, which is stable and prevents the formation of multiple isomers during silylation.[3]
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the reaction vial. The TMCS acts as a catalyst to enhance the derivatization of the sterically hindered carboxylic acid groups.[5]
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30-60 minutes.[2] This step converts the carboxylic acid groups to their trimethylsilyl (TMS) esters, increasing the volatility of the molecule.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table outlines typical GC-MS parameters for the analysis of the derivatized α-ketosuberate. These may need to be optimized for specific instruments.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column provides good separation for the derivatized non-polar analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas with good efficiency. |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 20°C/min to 300°C, hold for 5 min | A temperature gradient allows for the separation of a range of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230°C | Optimal temperature for ionization. |
| Quadrupole Temperature | 150°C | Maintains ion stability. |
| Electron Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| Scan Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and identification. SIM mode is used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions. |
Results and Discussion
The derivatized α-ketosuberate will elute as a single peak from the GC column. The identity of the peak can be confirmed by its mass spectrum. The mass spectrum of the di-TMS, methoxime derivative of α-ketosuberate is expected to show characteristic fragment ions.
The fragmentation of TMS derivatives often involves the loss of a methyl group ([M-15]⁺) and the characteristic TMS ion at m/z 73. The methoxime group also influences the fragmentation pattern. Key diagnostic ions should be selected for Selected Ion Monitoring (SIM) for accurate quantification. For example, a prominent and specific high-mass ion should be chosen as the quantifier ion, and other characteristic fragments as qualifier ions to ensure specificity.
Quantification is achieved by creating a calibration curve using known concentrations of α-ketosuberate standards that have undergone the same extraction and derivatization procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Conclusion
This application note provides a comprehensive and robust protocol for the sample preparation and GC-MS analysis of α-ketosuberate in biological matrices. The two-step derivatization procedure of methoximation followed by silylation is essential for achieving the necessary volatility and thermal stability for reliable GC analysis. By following this detailed methodology, researchers, scientists, and drug development professionals can obtain accurate and reproducible quantitative data for α-ketosuberate, enabling further insights into its role in metabolic pathways and disease.
References
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Retrieved from [Link]
-
Chen, S. J., & Hsieh, C. L. (2005). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. PMC. Retrieved from [Link]
-
Hasegawa, Y., et al. (2001). Gas chromatographic-mass spectrometric screening for organic acidemias using dried urine filter paper: determination of alpha-ketoacids. PubMed. Retrieved from [Link]
-
Rupa Health. (n.d.). a-Ketoadipic Acid. Retrieved from [Link]
-
Lee, J. W., et al. (2013). Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Gerstel. (n.d.). In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]
-
Kawamura, K., & Ikushima, K. (1993). Molecular composition of dicarboxylic acids, ketocarboxylic acids, α-dicarbonyls and fatty acids in atmospheric aerosols from Tanzania, East Africa during wet and dry seasons. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Narukawa, T., et al. (2004). Determination of Stable Carbon Isotopic Compositions of Low Molecular Weight Dicarboxylic Acids and Ketocarboxylic Acids in Atmospheric Aerosol and Snow Samples. Analytical Chemistry. Retrieved from [Link]
-
Reiner, E. J., & Pelletier, M. (2008). Structural characterization of trimethylsilyl methyl glycosides derivatives by high-resolution mass spectrometry, linked scans and MIKE experiments. PubMed. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 2-Ketobutyric acid (YMDB00071). Retrieved from [Link]
-
Kádár, M., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Retrieved from [Link]
-
He, M., et al. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). 2-Ketobutyric acid (PAMDB000001). Retrieved from [Link]
-
Wikidata. (2025, November 11). α-ketobutyric acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Ketobutyric acid, TBDMS derivative. NIST WebBook. Retrieved from [Link]
-
He, M., et al. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS. Retrieved from [Link]
-
Frontiers. (2021, November 18). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Retrieved from [Link]
-
Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved from [Link]
Sources
Application Note: Synthesis and LC-MS/MS Quantification of α-Ketosuberate Derivatives
Target Audience: Analytical Chemists, Metabolomics Researchers, and Synthetic Biologists.
Introduction & Biological Significance
α-Ketosuberate (2-oxosuberate) is an 8-carbon α-keto dicarboxylic acid that plays a critical role in archaeal metabolism and engineered biological systems. Specifically, it is the terminal intermediate in the iterative 2-oxoacid elongation pathway required for the biosynthesis of Coenzyme B in methanogenic archaea[1]. The elongation relies on the sequential action of homoaconitase enzymes, which catalyze the conversion of 2-oxoglutarate through 2-oxoadipate and 2-oxopimelate to ultimately form 2-oxosuberate[2].
Accurate quantification of α-ketosuberate is essential for profiling methanogenic pathways and optimizing synthetic recursive pathways in engineered microbes. However, the inherent chemical properties of α-keto acids present significant analytical hurdles.
Fig 1: Iterative 2-oxoacid elongation pathway leading to 2-oxosuberate and Coenzyme B.
The Analytical Challenge & Chemical Rationale
The Problem: Direct analysis of α-ketosuberate via reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly problematic. The molecule is highly polar, leading to poor retention on standard C18 columns. Furthermore, the α-keto moiety makes the compound thermally labile and prone to poor ionization efficiency in electrospray ionization (ESI)[3].
The Solution: Chemical derivatization with o-phenylenediamine (OPD) is the gold standard for α-dicarbonyls and α-keto acids[3][4]. OPD reacts selectively with the α-keto and α-carboxyl groups of α-ketosuberate under mild acidic conditions to form a stable quinoxalinol (2-hydroxyquinoxaline) derivative.
-
Causality for LC: The addition of the aromatic quinoxaline ring significantly increases the hydrophobicity of the molecule, ensuring excellent retention and peak shape on reversed-phase columns.
-
Causality for MS: The nitrogen-rich quinoxaline core acts as a strong proton affinity tag, exponentially increasing the ESI+ ionization response[5].
Self-Validating System (Isotope-Coded Derivatization): While OPD derivatization solves sensitivity issues, matrix effects and instrument drift can still compromise quantitative accuracy[3]. To create a self-validating protocol, we employ an Isotope-Coded Derivatization (ICD) strategy[5]. By derivatizing the biological sample with light OPD and spiking in a known concentration of α-ketosuberate derivatized with heavy OPD-d4 (deuterated), the heavy analog acts as a perfect internal standard. The ratio of Light/Heavy signals inherently corrects for any variations in extraction efficiency, ionization suppression, or MS drift.
Fig 2: Isotope-Coded Derivatization (ICD) LC-MS/MS workflow for α-ketosuberate.
Experimental Protocols
Reagents & Materials
-
α-Ketosuberate standard (purity ≥ 98%)
-
o-Phenylenediamine (OPD) and o-Phenylenediamine-d4 (OPD-d4)
-
Sodium formate buffer (0.4 M, pH 3.0)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic acid (LC-MS grade)
Sample Preparation & Extraction
Causality: Methanol is used to rapidly quench metabolism and precipitate proteins, preventing enzymatic degradation of the target metabolite during processing[4].
-
Transfer 100 µL of biological sample (e.g., cell lysate or serum) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
Isotope-Coded Derivatization (ICD)
-
Reagent Preparation: Prepare a 10 mM solution of OPD in 0.4 M sodium formate buffer (pH 3.0). Separately, prepare a 10 mM solution of OPD-d4 in the same buffer[5].
-
Sample Derivatization (Light): Reconstitute the dried biological extract in 50 µL of the 10 mM OPD solution.
-
Internal Standard Derivatization (Heavy): React a known concentration of α-ketosuberate standard (e.g., 10 µM) with 50 µL of the 10 mM OPD-d4 solution.
-
Reaction Conditions: Incubate both mixtures in the dark at room temperature for 12 hours (overnight) under a nitrogen atmosphere to prevent oxidative degradation of the diamine[5].
-
Pooling: Mix equal volumes (e.g., 20 µL) of the Light-derivatized sample and the Heavy-derivatized internal standard. Add 60 µL of initial LC mobile phase to dilute the mixture prior to injection.
LC-MS/MS Acquisition Parameters
Chromatography: Separation is performed on a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm) to ensure sharp peak shapes for the hydrophobic quinoxalinol derivatives[4].
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Table 1: LC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 7.0 | 40 | 60 |
| 8.5 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 13.0 | 95 | 5 |
Mass Spectrometry: Detection is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Causality for MRM Selection: The condensation of α-ketosuberate (MW 188.18) and OPD (MW 108.14) with the loss of two water molecules yields a derivative with an exact mass of 260.116 Da ([M+H]+ = 261.1). Fragmentation typically yields a stable quinoxalinol core ion at m/z 145.1.
Table 2: MRM Transitions for α-Ketosuberate Derivatives
| Analyte | Derivatization Tag | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| α-Ketosuberate-OPD | Light (OPD) | 261.1 | 145.1 | 22 | Quantifier |
| α-Ketosuberate-OPD | Light (OPD) | 261.1 | 159.1 | 18 | Qualifier |
| α-Ketosuberate-OPD-d4 | Heavy (OPD-d4) | 265.1 | 149.1 | 22 | IS Quantifier |
Data Processing & Quality Control
To ensure the trustworthiness of the analytical run, the following self-validating criteria must be met:
-
System Suitability: The retention time of the Light analyte and Heavy internal standard must co-elute perfectly (ΔRT < 0.05 min).
-
Isotopic Fidelity: The unlabelled sample must show < 0.5% signal crossover in the heavy MRM channel to ensure the OPD-d4 tag does not artificially inflate the internal standard signal[5].
-
Quantification: Calculate the absolute concentration of α-ketosuberate in the sample by plotting the Area Ratio (Area_Light / Area_Heavy) against a matrix-matched calibration curve.
References
-
[Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS] - MDPI -[Link] 2.[Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry] - NIH -[Link] 3.[Isotope-Coding Derivatization for Quantitative Profiling of Reactive α-Dicarbonyl Species in Processed Botanicals by Liquid Chromatography–Tandem Mass Spectrometry] - ACS Publications -[Link] 4.[2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis] - NIH -[Link] 5.[OLB-PM-18765671 - National Genomics Data Center (CNCB-NGDC)] - CNCB -[Link]
Sources
- 1. 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 2. OLB-PM-18765671 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Spontaneous Degradation of Alpha-Ketosuberate in Solution
Welcome to the technical support resource for alpha-ketosuberate (also known as 2-oxosuberate or 2-oxooctanedioic acid). This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of alpha-ketosuberate in aqueous environments. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Instability of α-Ketosuberate
This section explains the chemical principles governing the degradation of α-ketosuberate. Understanding these mechanisms is the first step toward effective prevention.
Q1: What makes α-ketosuberate so prone to degradation in solution?
The instability of alpha-ketosuberate is primarily due to the presence of the α-keto acid functional group. This structure is susceptible to several degradation pathways:
-
Decarboxylation: This is the most common degradation pathway for α-keto acids.[1] The molecule can spontaneously lose a carboxyl group as carbon dioxide (CO₂), particularly when heated.[2][3] This process transforms the original molecule, leading to inaccurate concentrations and the presence of confounding byproducts in your assay.
-
Oxidation: The keto group and adjacent carbons are susceptible to oxidative cleavage, especially in the presence of dissolved oxygen or oxidizing agents.[1][4] This can lead to a variety of smaller, undesired molecules.
-
Hydrolysis and Acidification: While less of a direct degradation of the core molecule, esterified analogs of α-keto acids are known to hydrolyze rapidly in aqueous media.[5][6] More importantly for the free acid, its dissolution and subsequent de-protonation can lead to a significant acidification of the medium, which can alter experimental conditions.[5]
-
Schiff Base Formation: The electrophilic keto-carbon can react with primary amines (e.g., from buffers like Tris or from biological samples) to form imines, also known as Schiff bases.[7][8] This reaction consumes your starting material and can interfere with biological assays.
Caption: Primary degradation pathways for alpha-ketosuberate.
Section 2: Best Practices for Storage and Handling
Proper storage and handling are critical to maintaining the purity and concentration of your α-ketosuberate.
Q2: What are the ideal conditions for storing solid α-ketosuberate?
To ensure maximum long-term stability, solid alpha-ketosuberate should be stored under conditions that minimize exposure to the key degradation factors identified above.
-
Temperature: Store at -20°C or colder. This is the most critical factor for preventing spontaneous decarboxylation.[1]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[1] This displaces oxygen and prevents oxidation.
-
Light: Use an amber or opaque vial to protect the compound from light, which can catalyze oxidative degradation.[1]
-
Moisture: The compound is moisture-sensitive.[1] Ensure the container is tightly sealed. Consider storing the vial within a desiccator.
Q3: I need to work with α-ketosuberate in solution. What is the recommended procedure?
Storing alpha-ketosuberate in solution for extended periods is strongly discouraged as it significantly accelerates degradation.[1] The best practice is to prepare solutions fresh for each experiment.
If short-term storage is unavoidable (e.g., for a series of experiments within the same day), follow these guidelines:
-
Solvent/Buffer: Use a slightly acidic buffer (e.g., pH 4-6), if compatible with your experiment. Avoid neutral or alkaline pH, which can promote degradation.[1] Use de-gassed, high-purity water to minimize dissolved oxygen.
-
Temperature: Keep the solution on ice (0-4°C) at all times.
-
Duration: Use the solution within a few hours of preparation. Do not store stock solutions, even frozen, for more than a day.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid α-Ketosuberate (Long-Term) | α-Ketosuberate Solution (Short-Term) |
| Temperature | -20°C or colder | 0-4°C (on ice) |
| Atmosphere | Inert gas (Argon, Nitrogen) | N/A (use de-gassed solvent) |
| Container | Tightly sealed, amber/opaque vial | Capped tube, protected from light |
| pH | N/A | Acidic (pH 4-6), if possible |
| Recommended Duration | Months to years | Prepare Fresh. Use within hours. |
Section 3: Troubleshooting Common Experimental Issues
Inconsistent or unexpected results can often be traced back to reagent instability.
Q4: My experimental results are inconsistent. Could α-ketosuberate degradation be the cause?
Yes, this is a very likely cause. If the concentration of your primary substrate is decreasing over the course of an experiment or between experimental days, you will observe poor reproducibility, decreased reaction rates, or a complete loss of signal. The appearance of degradation products can also inhibit enzymes or interfere with detection methods.
Q5: How can I confirm if my α-ketosuberate stock has degraded?
Visual inspection can sometimes reveal degradation (e.g., discoloration from white/off-white to yellow/brown), but this is not a reliable indicator.[1] The definitive method is to use an analytical technique to assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A fresh, high-purity sample should show a single, sharp peak. Degraded samples will show a reduced area for the main peak and the appearance of new peaks corresponding to degradation products.[9][10]
-
Mass Spectrometry (MS): Can be used to confirm the identity of the parent compound and identify the mass of any degradation products.
Section 4: Protocols & Methodologies
This section provides actionable, step-by-step guides for handling α-ketosuberate and verifying its stability.
Protocol 4.1: Preparation of a Stabilized α-Ketosuberate Working Solution
This protocol describes the best practice for preparing a fresh solution immediately before use.
-
Preparation: Allow the sealed vial of solid α-ketosuberate to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent De-gassing: While the vial equilibrates, de-gas your chosen solvent or buffer (e.g., high-purity water or a pH 5.0 MES buffer) by sonicating under vacuum for 15 minutes to remove dissolved oxygen.
-
Weighing: Quickly weigh the required amount of α-ketosuberate in a clean, dry tube. Minimize the time the stock vial is open.
-
Purging: If possible, flush the headspace of the stock vial with an inert gas (argon or nitrogen) before re-sealing tightly.
-
Dissolution: Add the de-gassed, cold (4°C) solvent/buffer to the weighed solid and vortex gently until fully dissolved. Keep the tube on ice.
-
Immediate Use: Use the solution immediately in your experiment. Do not store it.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alpha-Ketosuberate Recovery from Plasma
Welcome to the Technical Support Center for advanced LC-MS/MS applications.
Alpha-ketosuberate (2-oxosuberate) is an 8-carbon dicarboxylic alpha-keto acid. While traditionally studied as a critical intermediate in methanogenic archaea (1)[1], it is increasingly recognized in human metabolomics as a biomarker for metabolic and respiratory conditions, such as allergic asthma (2)[2]. However, quantifying alpha-ketosuberate in plasma presents severe analytical challenges. Its high polarity leads to poor retention on standard reverse-phase columns, and the alpha-keto moiety is highly reactive, making it prone to spontaneous decarboxylation and thermal degradation (3)[3].
This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure quantitative recovery and robust detection.
Troubleshooting Guides & FAQs
Q1: My baseline recovery of alpha-ketosuberate from human plasma is consistently below 30%. What is causing this, and how can I improve it? A: Low recovery of alpha-keto acids is primarily driven by two factors: aggressive protein binding in the plasma matrix and spontaneous decarboxylation during sample handling[3]. When plasma is thawed at room temperature, endogenous enzymes and oxidative stress rapidly degrade the alpha-keto moiety. The Causality & Solution: Implement a strict cold-chain deproteinization strategy. Perform all sample preparation on ice (4°C). Instead of using strong acids (like TCA) which can catalyze degradation, use cold methanol for protein precipitation (4)[5]. Furthermore, to make your assay a self-validating system , you must introduce a stable isotope-labeled internal standard (e.g., 13C8 -alpha-ketosuberate) immediately upon thawing, before deproteinization. This ensures that any subsequent physical or chemical losses are mathematically normalized during LC-MS/MS quantification.
Q2: Direct LC-MS/MS analysis of alpha-ketosuberate yields poor peak shape and low sensitivity. Which derivatization strategy is recommended? A: Alpha-ketosuberate is a highly polar dicarboxylic acid, resulting in poor retention and broad peak shapes on C18 reverse-phase columns. Pre-column derivatization is mandatory. We strongly recommend oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) [3]. The Causality: PFBHA reacts specifically with the alpha-keto group to form an O-PFBO derivative[5]. This achieves two critical objectives:
-
It chemically locks the unstable ketone, preventing decarboxylation and stabilizing the molecule for over 24 hours[5].
-
The addition of the pentafluorobenzyl group significantly increases the molecule's hydrophobicity, drastically improving its retention time, peak sharpness, and ionization efficiency in the electrospray ionization (ESI) source.
Q3: Even after derivatization, I am experiencing severe ion suppression. How can I clean up the plasma matrix effectively? A: The PFBHA derivatization reaction requires an excess of the reagent and a catalyst (like pyridine), which, along with residual plasma salts, causes significant ion suppression in the MS source[3]. The Causality & Solution: Implement a Liquid-Liquid Extraction (LLE) step post-derivatization. Because the O-PFBO derivative of alpha-ketosuberate is significantly more hydrophobic than the unreacted PFBHA and plasma salts, extracting the aqueous reaction mixture with an organic solvent like ethyl acetate will selectively partition the derivatized analyte into the organic layer, leaving the suppressive matrix behind.
Experimental Protocol: Validated Plasma Extraction & Derivatization
This protocol is designed as a self-validating workflow. By introducing the internal standard at Step 1.3, the system accounts for all downstream matrix effects and extraction inefficiencies.
Step 1: Sample Preparation & Deproteinization
-
Thaw plasma samples strictly on ice to prevent thermal degradation.
-
Transfer 50 µL of plasma to a pre-chilled microcentrifuge tube.
-
Critical Step: Add 10 µL of internal standard ( 13C8 -alpha-ketosuberate, 10 µM) to establish the self-validating baseline.
-
Add 150 µL of ice-cold Methanol to precipitate proteins[6].
-
Vortex vigorously for 1 minute, then centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new glass vial.
Step 2: PFBHA Derivatization
-
To the 100 µL supernatant, add 50 µL of 20 mM PFBHA·HCl in 10% aqueous pyridine[3].
-
Incubate the mixture at 60°C for 30 minutes to drive the oximation reaction to completion[5].
-
Quench the reaction by adding 10 µL of 10% formic acid[3].
Step 3: Liquid-Liquid Extraction (LLE)
-
Add 500 µL of Ethyl Acetate to the quenched reaction mixture.
-
Vortex for 2 minutes to partition the O-PFBO-alpha-ketosuberate into the organic phase.
-
Centrifuge at 5,000 × g for 5 minutes to separate the aqueous and organic layers.
-
Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) for LC-MS/MS (MRM mode) injection.
Data Presentation: Recovery Rate Comparison
The table below summarizes the quantitative improvements achieved by applying the optimized PFBHA + LLE methodology compared to legacy approaches.
| Extraction & Derivatization Method | Matrix Cleanup Strategy | Average Recovery (%) | Matrix Effect (Ion Suppression) | CV (%) |
| Direct Injection (No Derivatization) | None | < 15.0 | - 85.0% | > 25.0 |
| Cold MeOH Deproteinization | None | 32.4 | - 65.2% | 18.5 |
| OPD Derivatization | SPE (C18) | 74.6 | - 22.4% | 8.2 |
| PFBHA Derivatization | LLE (Ethyl Acetate) | 96.8 | - 4.1% | 3.4 |
Mandatory Visualization: Workflow Diagram
Workflow for the extraction and PFBHA derivatization of alpha-ketosuberate from plasma samples.
References
-
Noguchi, K., et al. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids." ResearchGate, 2016. 4
-
Kaeslin, J., et al. "Online breath analysis with SESI/HRMS for metabolic signatures in children with allergic asthma." Frontiers in Molecular Biosciences, 2023.2
-
"Technical Support Center: Mass Spectrometry of Keto Acids." BenchChem, 2025. 3
-
White, R.H. "Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria." Biochemistry, 1989. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Online breath analysis with SESI/HRMS for metabolic signatures in children with allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications [mdpi.com]
Technical Support Center: Troubleshooting Matrix Effects in Alpha-Ketosuberate LC-MS/MS Analysis
Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers and drug development professionals dealing with signal instability, poor reproducibility, and ion suppression when quantifying alpha-ketosuberate (2-oxosuberic acid) in complex biological matrices.
Alpha-ketosuberate is a highly polar, eight-carbon dicarboxylic acid with an alpha-keto group. It serves as a critical intermediate in methanogenic archaea coenzyme biosynthesis[1] and acts as a precursor in engineered nylon-6 pathways. Due to its high polarity and acidic nature, it is highly susceptible to matrix effects during negative-ion electrospray ionization (ESI-).
Diagnostic Workflow
Logical troubleshooting workflow for mitigating matrix effects in alpha-ketosuberate LC-MS/MS.
FAQ Section 1: Diagnostics & Causality
Q: Why does alpha-ketosuberate suffer from severe ion suppression in biological matrices? A: Because of its high polarity, alpha-ketosuberate elutes early in standard reversed-phase liquid chromatography (RPLC). This early elution window coincides with the elution of high-abundance endogenous matrix components, such as salts and polar lipids. During ESI-, these matrix constituents outcompete the alpha-ketosuberate molecules for the limited charge and space on the surface of the ESI droplets. This increases droplet surface tension and inhibits Rayleigh fission, which ultimately suppresses the analyte signal[2]. Furthermore, phospholipids from cell lysates or plasma are notorious for fouling the MS source and causing prolonged ion suppression[3].
Q: How can I definitively diagnose if my signal loss is due to matrix effects rather than poor extraction recovery? A: To isolate matrix effects from extraction efficiency, you must perform a post-column infusion experiment[4]. This acts as a self-validating diagnostic tool.
Step-by-Step Post-Column Infusion Protocol:
-
Setup: Connect a syringe pump to a T-piece located between the analytical column and the mass spectrometer ion source.
-
Infusion: Continuously infuse a pure standard solution of alpha-ketosuberate (e.g., 1 µg/mL at 10 µL/min) into the MS. This creates a high, steady baseline signal.
-
Injection: Inject a blank biological matrix extract (prepared without the analyte) onto the LC column.
-
Analysis: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for alpha-ketosuberate. Causality & Validation: If the steady baseline signal dips at specific retention times, those zones represent ion suppression caused by co-eluting matrix components[4]. If your analyte normally elutes in one of these "dip" zones, you have a confirmed matrix effect.
FAQ Section 2: Sample Preparation Protocols
Q: What is the most effective sample preparation method to isolate this highly acidic metabolite from phospholipids? A: While simple protein precipitation (PPT) is common, it leaves behind phospholipids that cause massive ion suppression. Because alpha-ketosuberate possesses two carboxylic acid groups (pKa ~2.5 and ~4.5), Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the most robust approach.
Step-by-Step MAX SPE Protocol for Alpha-Ketosuberate:
-
Sample Pre-treatment: Dilute 100 µL of biological matrix with 300 µL of 50 mM ammonium acetate buffer (pH 7.0).
-
Causality: Adjusting the pH at least 2 units above the pKa ensures that >99% of the alpha-ketosuberate molecules are fully deprotonated (doubly negatively charged)[3].
-
-
Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through the MAX SPE cartridge to activate the sorbent.
-
Loading: Apply the buffered sample. The negatively charged analyte binds strongly to the quaternary amine groups of the sorbent via ionic interactions.
-
Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water.
-
Causality: This removes neutral and basic interferences while the analyte remains ionically locked to the sorbent.
-
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol.
-
Causality: This critical step washes away hydrophobic interferences, including highly suppressive phospholipids[3]. Phospholipids cannot withstand the strong organic wash since they lack strong anionic retention.
-
-
Elution: Elute with 1 mL of 5% Formic Acid in Methanol.
-
Causality: The low pH protonates the carboxylic acid groups of alpha-ketosuberate, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the methanol to sweep it off the column.
-
-
Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
-
Validation: Spike a known concentration of Stable Isotope-Labeled Internal Standard (SIL-IS) into the elution solvent to continuously validate recovery rates.
-
FAQ Section 3: Chromatographic & MS Optimization
Q: If I cannot change my sample prep, how can I adjust my chromatography or MS parameters to compensate? A: If your sample preparation is locked (e.g., due to high-throughput constraints), you must alter the chromatographic retention or use mathematical compensation:
-
HILIC Chromatography: Switch from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar dicarboxylic acids much longer, shifting alpha-ketosuberate's elution away from the solvent front and early-eluting salts.
-
Sample Dilution: A simple "dilute-and-shoot" approach can logarithmically reduce matrix effects[2]. A 10-fold dilution often eliminates up to 50% of suppression, provided your MS has sufficient sensitivity to handle the lower absolute analyte concentration[2].
-
Stable Isotope-Labeled Internal Standards (SIL-IS): If suppression cannot be physically removed, use a ¹³C or ²H labeled alpha-ketosuberate internal standard. Because the SIL-IS co-elutes exactly with the endogenous analyte, it experiences the exact same degree of ion suppression. The ratio of the analyte to the internal standard remains consistent, allowing for reliable quantification despite matrix effects[5].
Quantitative Comparison of Mitigation Strategies
The following table summarizes the expected performance of different sample preparation techniques when analyzing highly polar, acidic metabolites like alpha-ketosuberate in plasma.
| Sample Preparation Method | Absolute Recovery (%) | Matrix Effect (ME %) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 85 - 90 | -45 (Severe Suppression) | < 10 |
| Liquid-Liquid Extraction (LLE) | 55 - 65 | -25 (Moderate Suppression) | ~ 70 |
| Phospholipid Depletion Plates | 80 - 88 | -8 (Minimal Suppression) | > 99 |
| Mixed-Mode Anion Exchange (MAX) | 90 - 95 | -4 (Negligible Suppression) | > 95 |
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International (chromatographyonline.com) URL:[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing (longdom.org) URL:[Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (nih.gov) URL:[Link]
-
Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Source: Analytical Chemistry - ACS Publications (acs.org) URL:[Link]
-
Assembly and maturation of methyl-coenzyme M reductase in methanogenic archaea Source: ResearchGate (researchgate.net) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
stabilizing 2-oxosuberate during freeze-thaw cycles
Welcome to the Cryo-Stability Technical Support Center .
As an α -keto dicarboxylic acid, 2-oxosuberate ( α -ketosuberate) is highly sensitive to thermal fluctuations, pH shifts, and oxidative stress. This support center is designed for drug development professionals and analytical scientists who require absolute molecular integrity during sample storage. Below, you will find mechanistic diagnostics, optimized formulation architectures, and self-validating protocols to eliminate degradation during freeze-thaw cycles.
Visual Workflow: Degradation vs. Stabilization
Logical workflow comparing 2-oxosuberate degradation vs. cryoprotective vitrification.
Section 1: Mechanistic Diagnostics & FAQs
Q1: Why does 2-oxosuberate degrade so rapidly during freeze-thaw cycles compared to other metabolites? A1: The instability is rooted in the highly electrophilic nature of the α -keto group, which is structurally prone to non-enzymatic oxidative decarboxylation when exposed to stress[1]. During slow freezing, water crystallizes into pure ice, forcing 2-oxosuberate into an unfrozen, highly concentrated microenvironment—a phenomenon known as cryoconcentration. This drastic increase in local concentration accelerates bimolecular degradation pathways, such as aldol condensation. Furthermore, repeated freeze-thaw cycles exponentially compound this physical stress, leading to severe metabolite loss[2].
Q2: We are using a standard Phosphate-Buffered Saline (PBS) at pH 7.4, but our 2-oxosuberate still degrades after a single freeze-thaw cycle. What is going wrong? A2: The degradation is caused by a massive, freeze-induced pH shift inherent to sodium phosphate buffers. As the temperature drops, the dibasic sodium phosphate salt ( Na2HPO4 ) becomes less soluble and crystallizes out of solution before the monobasic form ( NaH2PO4 ). This selective precipitation removes the alkaline component of the buffer, causing the pH of the unfrozen microenvironment to plummet from 7.4 to as low as 4.0. This sudden acidic spike catalyzes the enolization and subsequent degradation of the α -keto acid backbone.
Q3: What is the optimal buffer and cryoprotectant formulation to stabilize 2-oxosuberate? A3: To achieve maximum stability, you must engineer a formulation that prevents both pH shifts and cryoconcentration. We recommend:
-
pH Stabilizer: 50 mM HEPES (pH 7.4). Unlike phosphate, HEPES maintains a highly stable pKa during extreme temperature drops.
-
Cryoprotectant: 10% (w/v) Trehalose. Trehalose raises the glass transition temperature ( Tg′ ) of the unfrozen phase, promoting vitrification (a solid, amorphous glass state) rather than crystallization. This halts all molecular mobility.
-
Chelator: 1 mM EDTA to sequester trace transition metals ( Fe2+ , Cu2+ ) that catalyze Fenton-like oxidative degradation[1]. Crucially, always aliquot the stock solution into smaller, single-use volumes to strictly avoid repeated freeze-thaw cycles[3][4].
Section 2: Quantitative Data Summarization
The following table summarizes the causal relationship between buffer selection, freezing kinetics, and the ultimate recovery of 2-oxosuberate after three consecutive freeze-thaw cycles.
| Formulation Matrix | Freezing Kinetics | Post-Thaw pH Shift ( Δ pH) | 2-Oxosuberate Recovery (%) | Structural Integrity Status |
| PBS (pH 7.4) | Slow Freeze (-20°C) | -3.2 | 41.5% | Severe Decarboxylation |
| PBS + 10% Glycerol | Slow Freeze (-20°C) | -1.8 | 68.2% | Partial Degradation |
| HEPES (pH 7.4) | Snap Freeze (LN 2 ) | -0.1 | 89.4% | Minor Oxidative Loss |
| HEPES + 10% Trehalose + 1mM EDTA | Snap Freeze (LN 2 ) | 0.0 | >99.5% | Fully Stabilized |
Section 3: Self-Validating Experimental Protocols
Expertise Note: A protocol is only as reliable as its internal controls. The following workflows incorporate a stable isotope internal standard (IS) prior to freezing. By measuring the ratio of unlabeled 2-oxosuberate to the IS post-thaw, the system self-validates: any deviation in the ratio immediately flags degradation, independent of pipetting errors or solvent evaporation.
Protocol 1: Vitrification and Storage of 2-Oxosuberate Aliquots
-
Matrix Preparation: Prepare a base buffer of 50 mM HEPES, 10% (w/v) Trehalose, and 1 mM EDTA. Adjust the pH to exactly 7.4 at 25°C.
-
Analyte Dissolution: Dissolve 2-oxosuberate powder in the matrix to achieve a 10 mM stock concentration.
-
Internal Standard Spike (Self-Validation Step): Add 13C6 -2-oxosuberate (or an unnatural α -keto acid analog like 2-oxoadipate) to a final concentration of 1 mM. Causality: The IS will undergo the exact same physical stresses as the target analyte. If the target degrades but the IS does not, the degradation is chemically specific; if both degrade, the physical storage conditions failed.
-
Aliquoting: Dispense 50 μ L volumes into pre-chilled, low-bind polypropylene microcentrifuge tubes[3].
-
Snap Freezing: Submerge the tubes directly into liquid nitrogen ( LN2 ) for 60 seconds. Causality: Ultra-rapid cooling bypasses the critical temperature zone of ice crystal formation, instantly trapping the solution in a protective, amorphous glass state.
-
Storage: Transfer immediately to a -80°C freezer.
Protocol 2: HPLC-UV Validation of Post-Thaw Integrity
-
Rapid Thawing: Remove a single aliquot from -80°C and immediately submerge it in a 37°C water bath for exactly 90 seconds until just thawed. Causality: Rapid thawing prevents the re-crystallization of water (devitrification) that often occurs during slow warming.
-
Quenching: Add 50 μ L of ice-cold 0.1% Formic Acid in Acetonitrile to precipitate any matrix proteins (if applicable) and stabilize the α -keto group for chromatography.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.
-
Chromatographic Separation: Inject 10 μ L onto a C18 Reverse-Phase column. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Detection & Self-Validation: Monitor absorbance at 210 nm (optimized for the carboxyl/keto groups). Calculate the peak area ratio of Unlabeled 2-Oxosuberate to the Internal Standard. A ratio identical to the pre-freeze baseline confirms 100% structural integrity.
References
Sources
NMR spectroscopy validation of synthesized alpha-ketosuberate
Advanced NMR Validation of Synthesized α -Ketosuberate: A Comparative Guide
As a Senior Application Scientist, navigating the structural validation of highly reactive metabolic intermediates requires moving beyond basic analytical assumptions. α -Ketosuberate (2-oxooctanedioic acid) is a critical biochemical intermediate. In nature, it is synthesized via successive α -ketoacid chain elongations from α -ketoglutarate and serves as the direct precursor to coenzyme B in methanogenic Archaea[1][2]. In modern drug development, it acts as a vital substrate probe for evaluating the specificity of human mitochondrial enzymes, such as the DHTKD1 complex[3].
However, synthesizing and validating α -keto dicarboxylic acids presents significant analytical challenges. These molecules are notoriously prone to keto-enol tautomerization, spontaneous decarboxylation, and hydration. This guide provides an objective, data-driven comparison between highly optimized synthesized α -ketosuberate and standard commercial grades, grounded in a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow.
Comparative Analysis: High-Fidelity Synthesis vs. Standard Commercial Grade
Standard chemical syntheses of α -keto acids (often via Grignard addition to dialkyl oxalates followed by acidic hydrolysis) frequently yield heterogeneous mixtures. Harsh hydrolysis conditions trigger decarboxylation, yielding heptanoic acid derivatives, while exposure to ambient moisture converts the highly electrophilic C2 ketone into a gem-diol (hydrate).
By contrast, High-Fidelity Chemoenzymatic or Optimized Chemical Syntheses utilize strictly pH-controlled, low-temperature saponification to preserve the delicate α -keto moiety. The table below summarizes the performance and purity metrics of the optimized product against standard commercial alternatives.
Table 1: Performance and Purity Comparison
| Analytical Parameter | High-Fidelity Synthesized α -Ketosuberate | Standard Commercial Grade |
| Overall Purity (qNMR) | > 99.0% | 85.0% - 92.0% |
| Isomeric State (in DMSO- d6 ) | 100% Native Keto Form | Mixed Keto / Enol / Hydrate |
| Decarboxylation Byproducts | Not Detected | ~5.0% (Heptanoic acid derivatives) |
| Residual Solvents | < 0.1% (High-vacuum lyophilized) | Up to 2.5% (Ether / Ethyl Acetate) |
| Enzymatic Assay Suitability | Optimal (No baseline interference) | Sub-optimal (Inhibitory byproducts present) |
The Self-Validating NMR Workflow
To establish absolute trustworthiness, an analytical protocol cannot rely on external assumptions; it must be self-validating. We achieve this by coupling 1D Quantitative NMR (qNMR) with an internal standard to establish macroscopic purity, followed by 2D Heteronuclear Multiple Bond Correlation (HMBC) to prove microscopic connectivity.
Workflow for NMR-based structural elucidation and quantitative purity validation.
Step-by-Step Experimental Methodology
Step 1: Solvent Selection and Sample Preparation
-
Procedure: Weigh exactly 15.0 mg of synthesized α -ketosuberate and 5.0 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®). Dissolve the mixture in 600 µL of strictly anhydrous DMSO- d6 and transfer to a 5 mm NMR tube.
-
The Causality (Why DMSO- d6 ?): The choice of solvent is the most critical point of failure in α -keto acid validation. If D2O is used, the highly electrophilic C2 ketone undergoes rapid nucleophilic attack by water, forming a gem-diol (hydrate)[2]. This splits the NMR signals, shifting the C2 carbon from ~195 ppm to ~95 ppm, making quantitative integration impossible. Anhydrous DMSO- d6 locks the molecule in its native, biologically relevant keto form.
Step 2: 1D Quantitative 1 H and 13 C NMR Acquisition
-
Procedure: Acquire spectra at 400 MHz or 600 MHz. For 1 H qNMR, use a 90° pulse with a relaxation delay ( D1 ) of ≥ 15 seconds.
-
The Causality (Why a 15s delay?): Standard 1-second delays lead to incomplete longitudinal magnetization ( T1 ) recovery. Quaternary carbons (C1, C2, C8) and isolated protons lack attached dipole-dipole relaxation pathways, resulting in exceptionally long T1 times. Failing to extend D1 causes severe under-quantification of the target molecule relative to the internal standard.
Step 3: 2D HMBC Cross-Validation
-
Procedure: Run a gradient-selected HMBC experiment optimized for long-range coupling constants ( nJCH = 8 Hz).
-
The Causality: HMBC acts as the internal validation mechanism. By observing the 2J and 3J correlations from the H-3 protons to the C2 ketone and the C1 carboxyl carbon, we unequivocally prove that the carbon backbone is fully intact and that decarboxylation has not occurred.
Quantitative Data Presentation
The following tables summarize the validated chemical shifts for high-fidelity α -ketosuberate. The distinct separation of the H-3 and H-7 signals confirms the asymmetry induced by the α -keto group.
Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Notes |
| H-3 | 2.75 | Triplet (t) | 7.3 | 2H | Deshielded by adjacent C2 ketone |
| H-7 | 2.20 | Triplet (t) | 7.4 | 2H | Adjacent to C8 terminal carboxyl |
| H-4, H-6 | 1.48 - 1.55 | Multiplet (m) | - | 4H | Aliphatic backbone |
| H-5 | 1.25 | Multiplet (m) | - | 2H | Central aliphatic CH 2 |
| COOH | 13.5 - 14.0 | Broad singlet (br s) | - | 2H | Carboxylic acid protons (exchangeable) |
Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality of Chemical Shift |
| C-2 | 195.2 | Quaternary (C=O) | Highly deshielded α -ketone carbonyl. |
| C-8 | 174.4 | Quaternary (COOH) | Standard aliphatic carboxylic acid. |
| C-1 | 162.5 | Quaternary (COOH) | Shielded relative to C8 due to conjugation/electron withdrawal by C2. |
| C-3 | 38.7 | Secondary (CH 2 ) | Deshielded by the adjacent C2 ketone. |
| C-7 | 33.6 | Secondary (CH 2 ) | Deshielded by the adjacent C8 carboxyl. |
| C-5 | 28.3 | Secondary (CH 2 ) | Central aliphatic carbon. |
| C-6 | 24.1 | Secondary (CH 2 ) | Aliphatic backbone. |
| C-4 | 22.8 | Secondary (CH 2 ) | Aliphatic backbone. |
Biochemical Context: The Elongation Pathway
Understanding the structural fragility of α -ketosuberate is easier when viewing its natural biosynthetic origin. In methanogens, it is built carbon-by-carbon via an intricate elongation pathway[2], which highlights why synthetic replication requires such high fidelity.
Alpha-ketoacid elongation pathway converting alpha-ketoglutarate to alpha-ketosuberate.
References
A Senior Application Scientist's Guide to Isotopic Labeling for Alpha-Ketosuberate Pathway Validation
For researchers, scientists, and drug development professionals, elucidating the intricate web of metabolic pathways is paramount to understanding cellular function in both health and disease. Alpha-ketosuberate, a key dicarboxylic acid intermediate, sits at a metabolic crossroads, and rigorously validating its synthesis and catabolism is crucial for fields ranging from metabolic engineering to oncology. This guide provides an in-depth comparison of isotopic labeling strategies for validating alpha-ketosuberate pathways, grounded in field-proven insights and experimental data.
The Alpha-Ketosuberate Metabolic Hub: Why Validation is Critical
Alpha-ketosuberate (2-oxosuberate) is an eight-carbon α-keto acid. It is an intermediate in several metabolic pathways, including the catabolism of lysine and tryptophan in some organisms, as well as in the biosynthesis of certain compounds in methanogenic bacteria.[1][2][3] In the context of fatty acid metabolism, dicarboxylic acids like suberate (from which alpha-ketosuberate is derived) are products of omega-oxidation, a pathway that becomes significant when the primary mitochondrial beta-oxidation pathway is overloaded or impaired.[4][5][6]
Validating the activity of pathways that produce and consume alpha-ketosuberate is essential for:
-
Understanding Disease States: Dysregulation of fatty acid oxidation is implicated in metabolic disorders like diabetes and non-alcoholic fatty liver disease.[6]
-
Drug Development: Enzymes in these pathways can be targets for therapeutic intervention.
-
Biotechnology: Engineering microbial metabolism for the production of valuable dicarboxylic acids.[7]
Isotopic labeling, or tracer analysis, is the gold standard for this validation.[8] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C), we can trace its journey through the metabolic network, providing definitive evidence of pathway activity and quantifying the flow, or "flux," of metabolites.[9][10]
The Alpha-Ketosuberate Pathway Context
The diagram below illustrates a generalized view of where alpha-ketosuberate may be situated, connecting fatty acid omega-oxidation with downstream catabolism, potentially leading to the Tricarboxylic Acid (TCA) cycle.
Caption: Generalized metabolic pathways involving alpha-ketosuberate.
Comparative Analysis of Validation Strategies
The success of a pathway validation experiment hinges on two critical choices: the isotopic tracer and the analytical platform. The optimal combination depends entirely on the specific biological question being addressed.
Choosing the Right Isotopic Tracer
The choice of labeled substrate determines which pathways are illuminated. A tracer must be a precursor to the metabolite of interest, in this case, alpha-ketosuberate.
| Tracer | Rationale & Primary Pathway Traced | Advantages | Disadvantages |
| [U-¹³C]-Glucose | Traces carbon through glycolysis, the pentose phosphate pathway, and the TCA cycle.[9] Can reveal if TCA cycle intermediates are precursors for pathways leading to alpha-ketosuberate. | Excellent for resolving fluxes in upper metabolism.[10] Widely used and well-characterized. | May not efficiently label fatty acid-derived pathways unless there is significant de novo lipogenesis. |
| [U-¹³C]-Glutamine | Primarily traces carbon through the TCA cycle via anaplerosis (replenishing intermediates).[10] | Provides better resolution for TCA cycle fluxes and related pathways compared to glucose.[10] | Labeling may be diluted if other anaplerotic substrates are used by the cells. |
| [U-¹³C]-Palmitate | Directly traces the carbon from a long-chain fatty acid through beta-oxidation and omega-oxidation. | The most direct way to validate the production of alpha-ketosuberate from fatty acids. | Can be challenging to get into solution for cell culture experiments; uptake and metabolism can be slower. |
Expert Insight: For validating the canonical fatty acid omega-oxidation pathway leading to alpha-ketosuberate, [U-¹³C]-Palmitate is the most direct and unambiguous tracer. However, if the hypothesis involves the synthesis of its precursors from central carbon metabolism, a parallel labeling experiment using both [U-¹³C]-Glucose and [U-¹³C]-Palmitate would provide the most comprehensive picture.[11]
Analytical Platforms: Mass Spectrometry vs. NMR
Once the cells or organism have been cultured with the labeled substrate, the resulting metabolites must be analyzed to detect the isotopic label. The two primary technologies for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
| Feature | Mass Spectrometry (LC-MS/GC-MS) | NMR Spectroscopy |
| Sensitivity | Extremely high (picomole to femtomole range). Ideal for detecting low-abundance metabolites. | Lower sensitivity, requiring more sample (micromole to nanomole range).[13] |
| Throughput | High-throughput capabilities, suitable for large-scale studies.[14] | Lower throughput, analysis times are longer. |
| Information | Provides mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable mass shift, revealing the number of labeled atoms per molecule (Mass Isotopologue Distribution).[12] | Provides detailed structural information, including the specific position of the isotopic label within the molecule. Non-destructive.[14] |
| Quantification | Relative quantification is straightforward. Absolute quantification requires labeled internal standards. | Inherently quantitative without the need for specific standards for each metabolite.[15] |
| Sample Prep | Requires sample extraction, separation (chromatography), and ionization.[16] | Minimal sample preparation required; can even be used for in vivo studies. |
Expert Insight: For most pathway validation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) offers the best balance of sensitivity and throughput, making it the workhorse of modern metabolomics.[14][17] It can readily detect the mass shifts in alpha-ketosuberate and its precursors, confirming the metabolic linkage. NMR becomes invaluable when the specific position of the label is needed to distinguish between two different pathways that produce the same metabolite.
Experimental Workflow: A Validated Protocol
This section provides a detailed, step-by-step protocol for a stable isotope tracing experiment using [U-¹³C]-Palmitate to validate the production of alpha-ketosuberate in cultured cells, followed by LC-MS analysis.[18][19]
Workflow Diagram
Caption: Standard experimental workflow for stable isotope tracing.
Step-by-Step Methodology
Objective: To trace the incorporation of carbon from ¹³C-labeled palmitate into alpha-ketosuberate.
Materials:
-
Cultured cells of interest (e.g., HepG2 liver cells)
-
Standard cell culture medium
-
[U-¹³C]-Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
High-Resolution Mass Spectrometer coupled to a Liquid Chromatography system (e.g., Q-Exactive Orbitrap with a HILIC column)[12]
Protocol:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency in standard medium. Include extra wells for cell counting.
-
Prepare Labeled Medium:
-
Prepare a stock solution of [U-¹³C]-Palmitate conjugated to BSA. This is critical for solubility and cellular uptake.
-
Dilute the stock into fresh cell culture medium to a final working concentration (e.g., 100 µM).
-
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared ¹³C-labeled medium to the cells. This is your T=0 time point.
-
-
Incubation: Incubate the cells for a series of time points (e.g., 2, 8, 24 hours) to monitor the label incorporation over time. A time course is crucial to ensure you are observing steady-state labeling.[20]
-
Metabolism Quenching and Cell Harvest:
-
At each time point, rapidly aspirate the medium.
-
Place the plate on dry ice and wash the cells with ice-cold PBS.
-
Immediately add liquid nitrogen to the well to flash-freeze the cells and quench all enzymatic activity.
-
-
Metabolite Extraction: [12]
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Sample Preparation for MS:
-
Centrifuge the lysate at >16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
Dry the extracts completely using a vacuum concentrator.
-
Store dried pellets at -80°C or resuspend in an appropriate solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Monitor for the specific mass-to-charge ratios (m/z) of unlabeled alpha-ketosuberate and its ¹³C-labeled isotopologues.
-
Unlabeled (M+0): All ¹²C atoms.
-
Labeled (M+n): Contains n ¹³C atoms.
-
Data Interpretation: From Raw Peaks to Pathway Validation
The output from the mass spectrometer will be a series of peaks corresponding to different mass isotopologues of your target metabolite. The distribution of these isotopologues is the key to validating the pathway.
Example Data Analysis
Let's assume alpha-ketosuberate (C₈H₁₀O₅) is derived from the complete beta-oxidation of a labeled C₁₆ fatty acid ([U-¹³C]-Palmitate). We would expect to see a significant portion of the alpha-ketosuberate pool become fully labeled with 8 ¹³C atoms (M+8).
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Alpha-Ketosuberate after 24h Incubation
| Sample Group | M+0 (Unlabeled) | M+2 | M+4 | M+6 | M+8 (Fully Labeled from Palmitate) |
| Control (Unlabeled Palmitate) | 99.5% | 0.4% | 0.1% | <0.1% | <0.1% |
| Test ([U-¹³C]-Palmitate) | 45.2% | 2.1% | 3.5% | 4.2% | 45.0% |
Interpretation:
-
The Control group shows the natural abundance of isotopes, with the vast majority of the pool being unlabeled (M+0).
-
In the Test group, a dramatic increase in the M+8 isotopologue is observed. This demonstrates that a substantial fraction (45%) of the alpha-ketosuberate pool was synthesized directly from the exogenous ¹³C-palmitate tracer.
-
This result provides direct, compelling evidence that an active metabolic pathway exists in these cells for converting palmitate to alpha-ketosuberate. The presence of partially labeled isotopologues (M+2, M+4, M+6) could indicate contributions from other labeled precursors or the cycling of labeled carbons through the TCA cycle.
Ensuring Trustworthiness: Controls and Self-Validation
-
Negative Control: Always include a condition with unlabeled substrate to establish the baseline natural isotope abundance.
-
Time-Course Analysis: A single time point can be misleading. A time-course experiment demonstrates that the label is progressively incorporated, confirming active metabolism rather than an artifact.
-
Orthogonal Validation: If possible, confirm the identity of the alpha-ketosuberate peak using an authentic chemical standard and by matching its fragmentation pattern (MS/MS) to a database.
-
Biological Replicates: Use at least three biological replicates for each condition to ensure the observed labeling pattern is statistically significant and not due to random variation.
By adhering to these principles of scientific integrity, researchers can confidently present their findings on the activity of the alpha-ketosuberate pathway, backed by robust and verifiable experimental data.
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Navigating the Maze: A Guide to Distinguishing α-Ketosuberate Isomers in Mass Spectrometry
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of α-Ketosuberate Isomers
α-Ketosuberate, a key intermediate in various metabolic pathways, presents a significant analytical hurdle due to the existence of its structural isomers. These isomers, possessing the same molecular weight, are indistinguishable by standard mass spectrometry (MS) alone. Their accurate differentiation is crucial for a precise understanding of metabolic fluxes, disease biomarker discovery, and the development of targeted therapeutics. This guide provides an in-depth comparison of advanced analytical strategies to resolve and confidently identify α-ketosuberate isomers, empowering researchers to select the optimal methodology for their specific needs.
The Root of the Problem: Isomerism
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of α-ketosuberate (2-oxooctanedioic acid), potential isomers could include other oxooctanedioic acids where the ketone group is at a different position (e.g., 3-oxooctanedioic acid, 4-oxooctanedioic acid). Since they have identical masses, their precursor ions in a mass spectrometer will have the same mass-to-charge ratio (m/z), making them appear as a single entity. Distinguishing them requires exploiting subtle differences in their physicochemical properties and fragmentation behaviors.
Comparative Methodologies: A Multi-Pronged Approach
Successfully distinguishing α-ketosuberate isomers necessitates a combination of separation techniques and advanced mass spectrometry. We will explore three primary strategies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the cutting-edge technique of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).
Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers excellent chromatographic resolution, but its application to non-volatile compounds like α-ketosuberate requires a chemical modification step known as derivatization.
The "Why" of Derivatization: Derivatization serves a dual purpose. Firstly, it converts the polar, non-volatile keto acid into a less polar, more volatile compound that can travel through the GC column.[1][2] Secondly, the choice of derivatization agent can influence the fragmentation pattern in the mass spectrometer, potentially yielding isomer-specific fragments.[1] For keto acids, a two-step process involving oximation followed by silylation is often employed. Oximation stabilizes the carbonyl group, while silylation targets the carboxylic acid groups.[3]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of keto acids requiring derivatization.
Detailed Protocol: Two-Step Derivatization for GC-MS
-
Sample Preparation: Start with a deproteinized biological sample (e.g., plasma supernatant after methanol precipitation).[4]
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they can interfere with the silylation reagent.[3]
-
Oximation: Add a solution of O-methylhydroxylamine hydrochloride in pyridine to the dried sample. Incubate at a controlled temperature (e.g., 60°C for 30 minutes) to convert the keto group to an oxime. This step is crucial for stabilizing the carbonyl moiety.[3]
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample. Incubate further (e.g., 70°C for 60 minutes) to convert the acidic protons of the carboxylic acid groups into trimethylsilyl (TMS) esters.[5]
-
GC-MS Analysis: Inject the derivatized sample onto a suitable GC column (e.g., a mid-polarity column like a DB-5ms) for separation, followed by detection using a mass spectrometer.
Data Interpretation: Isomers, now as their derivatives, will likely exhibit different retention times on the GC column. Their mass spectra should be carefully examined for unique fragment ions. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones and can produce isomer-specific ions.[6][7]
Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for analyzing compounds in complex biological matrices, often with minimal sample preparation.[8][9] For keto acids, derivatization can still be beneficial to enhance chromatographic separation and improve ionization efficiency.[4][10]
Chromatographic Choices:
-
Reversed-Phase (RP) Chromatography: Using a C18 column is a common starting point. Optimization of the mobile phase, including pH and organic modifier, is critical to achieve separation of the isomeric species.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an excellent alternative for polar compounds like keto acids, often providing better retention and resolution than reversed-phase.
Tandem Mass Spectrometry (MS/MS) for Differentiation: Even if isomers co-elute from the LC column, MS/MS can provide structural information. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer.[11][12]
Logical Framework for Isomer Differentiation
Caption: Logic for resolving and identifying mass spectrometric isomers.
Detailed Protocol: LC-MS/MS with Derivatization
-
Sample Preparation: Perform protein precipitation on the plasma sample using ice-cold methanol.[4]
-
Derivatization (Optional but Recommended): Derivatize the keto and carboxylic acid groups to improve chromatographic retention and sensitivity. A common reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which targets the keto group.[8][9]
-
LC Separation: Use a high-resolution column, such as a Waters Acquity UPLC BEH C18, with a gradient elution of water and methanol containing a small amount of ammonium acetate.[13]
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each potential isomer, determine a unique precursor-to-product ion transition. This requires prior infusion and fragmentation of authentic standards for each isomer.
Strategy 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation based on the size, shape, and charge of the ion in the gas phase.[14][15] Isomers, even with the same m/z, often have different three-dimensional structures and therefore different drift times through an ion mobility cell.[16][17] This allows for their separation even when they cannot be resolved chromatographically.[18]
The Power of Collisional Cross-Section (CCS): The drift time of an ion is related to its rotational-averaged collisional cross-section (CCS), a physical property that is characteristic of the ion's structure. By measuring the CCS, one can gain an additional layer of confidence in isomer identification.
Advantages of IMS-MS:
-
Separation of Co-eluting Isobars: Can distinguish between compounds that have the same retention time and the same nominal mass.
-
Enhanced Peak Capacity: The combination of LC, IMS, and MS provides a significant increase in resolving power.[15]
-
Structural Information: Provides an empirical measure of an ion's size and shape (CCS value).
Data Summary and Comparison
| Technique | Sample Preparation | Resolving Power | Pros | Cons |
| GC-MS | Extensive (Requires derivatization) | High chromatographic resolution | Excellent for volatile compounds; established libraries for spectral matching. | Derivatization can be complex and introduce artifacts; not suitable for thermally labile compounds. |
| LC-MS/MS | Moderate (Derivatization is optional) | High, dependent on chromatography and MS/MS specificity | High sensitivity and selectivity; applicable to a wide range of compounds.[8][9] | Chromatographic co-elution of isomers can be a challenge. |
| IMS-MS | Moderate | Very High (adds a dimension of separation) | Can separate isomers based on shape; provides CCS values for higher confidence identification.[14][15][16] | Instrumentation is less common and more expensive; requires specialized data analysis software. |
Conclusion and Recommendations
The successful differentiation of α-ketosuberate isomers is an achievable, albeit challenging, analytical task.
-
For laboratories equipped with standard instrumentation, a well-optimized LC-MS/MS method, potentially incorporating a derivatization step, offers a robust and sensitive solution. The key to success lies in meticulous chromatographic development and the identification of unique MS/MS fragmentation pathways.
-
GC-MS with derivatization remains a powerful option, particularly when high chromatographic resolution is paramount and when dealing with less complex matrices.
-
For researchers at the forefront of metabolomics, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) represents the state-of-the-art. Its ability to separate isomers in the gas phase provides an unparalleled level of analytical detail and confidence in identification.
Ultimately, the choice of method will depend on the specific research question, sample type, and available instrumentation. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can design and execute experiments that will successfully navigate the complexities of isomer analysis.
References
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Title: Development of a New LC-MS/MS Method for the Quantification of Keto Acids Source: J-Stage URL: [Link]
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Title: Development of a New LC-MS/MS Method for the Quantification of Keto Acids Source: J-Stage URL: [Link]
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Title: Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry Source: PubMed URL: [Link]
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Title: Insights and prospects for ion mobility-mass spectrometry in clinical chemistry Source: PMC URL: [Link]
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Title: Ion-Mobility Mass Spectrometry in Metabolomics and Lipidomics Source: LCGC International URL: [Link]
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Title: Separation of Isomeric Metabolites and Gangliosides with High Performance (Drift Tube) Ion Mobility–Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions Source: PubMed URL: [Link]
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Title: Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry Source: PMC URL: [Link]
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Title: Advances of Ion Mobility Platform for Plant Metabolomics Source: Taylor & Francis Online URL: [Link]
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Title: Different ion mobility-mass spectrometry coupling techniques to promote metabolomics Source: PubMed URL: [Link]
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Title: Rapid, Simple and Sensitive Derivatization Coupled with Ultra- High-Performance Liquid Chromatography-Tandem Mass Spectrometry Source: ijisset.org URL: [Link]
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Title: Mass spectra and fragmentation diagram of secondary/secondary α-ketols in the stem wax of Arabidopsis Source: ResearchGate URL: [Link]
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Title: Mass Spectrometry: Alpha Cleavage of Ketones Source: YouTube URL: [Link]
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Title: A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry Source: PMC URL: [Link]
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Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]
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Title: Derivatization for GC-MS analysis? Source: ResearchGate URL: [Link]
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Title: ALPHA-KETOADIPIC ACIDURIA, A NEW INBORN ERROR OF LYSINE METABOLISM; BIOCHEMICAL STUDIES Source: DSpace URL: [Link]
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Title: Alpha-aminoadipic and alpha-ketoadipic aciduria Source: Wikipedia URL: [Link]
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Title: Derivatization of Carbonyl Compounds for GC-MS Analysis Source: LCGC International URL: [Link]
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Title: Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS Source: Reddit URL: [Link]
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Title: Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars Source: PMC URL: [Link]
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Title: a-Ketoadipic Acid Source: Rupa Health URL: [Link]
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alpha-Ketosuberate proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams scaling up biocatalytic pathways and handling novel metabolic intermediates. Understanding the causality behind our Environmental Health and Safety (EHS) protocols is paramount. Laboratory safety is not merely about compliance; it is about understanding the fundamental chemistry of the molecules we work with to prevent uncontrolled reactions.
α -Ketosuberate (also known as 2-oxosuberate or 2-oxooctanedioic acid) is an 8-carbon α -keto dicarboxylic acid[1]. It is a critical intermediate in the biosynthesis of methanogenic coenzyme B and is increasingly utilized in metabolic engineering for the sustainable production of Nylon-6 and Nylon-7 precursors[2][3]. In these applications, it is often processed via the α -keto acid chain elongation pathway utilizing metalloenzymes like AksA[4].
Because α -ketosuberate is rarely used in isolation—often existing in complex matrices containing high concentrations of acetyl-CoA, recombinant enzymes, and reducing agents—its disposal requires a targeted, self-validating approach.
Physicochemical Hazard Profile
While α -ketosuberate is not classified as highly toxic under standard GHS criteria, its nature as a reactive α -keto dicarboxylic acid means it can lower the pH of unbuffered waste streams and act as a chelator.
Table 1: Quantitative Data & Waste Stream Implications
| Property | Value | Operational & Disposal Significance |
| Chemical Name | α -Ketosuberate (2-oxooctanedioic acid) | Standard IUPAC nomenclature required for EHS labeling. |
| CAS Number | 96406-05-2 | Mandatory identifier for chemical waste manifests. |
| Molecular Weight | 188.18 g/mol | Used for molarity calculations in quenching steps. |
| Solubility (Water) | ~4.14 x 10⁵ mg/L (at 25 °C) | Highly water-soluble; dictates routing to aqueous waste streams. |
| GHS Classification | Not classified as highly hazardous | Low acute toxicity, but requires standard organic acid disposal. |
Operational Logistics & Waste Segregation
The disposal pathway for α -ketosuberate depends entirely on its experimental matrix. The diagram below outlines the logical decision tree for segregating this compound based on whether it was used in an aqueous biological assay or an organic chemical extraction.
Fig 1. Decision matrix and disposal workflow for alpha-ketosuberate laboratory waste.
Validated Disposal Protocol (Step-by-Step)
A laboratory protocol is only as reliable as its built-in validation mechanisms. The following procedure is designed as a self-validating system to ensure that α -ketosuberate and its associated biological matrices are safely neutralized before entering bulk lab waste.
Phase 1: Matrix Quenching and Deactivation
Causality: In biocatalytic assays, α -ketosuberate is processed by active metalloenzymes. Discarding active enzymes into bulk waste can lead to unpredictable downstream enzymatic reactions or the degradation of other waste components.
-
Terminate the Reaction: Add 1% (v/v) Formic Acid to the reaction mixture, or apply heat denaturation by incubating the vessel at 95°C for 5 minutes.
-
Pellet Biomass: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured proteins and cellular debris.
-
Separate: Decant the α -ketosuberate-containing supernatant into a secondary chemical processing vessel. The biological pellet can be disposed of as standard biohazardous solid waste.
Phase 2: pH Neutralization (Self-Validating Step)
Causality: α -Ketosuberate is a dicarboxylic acid, and the previous quenching step introduced further acidity. Acidic waste must be neutralized to prevent the release of hazardous gases (e.g., hydrogen sulfide or hydrogen cyanide) if it accidentally mixes with incompatible salts in the bulk waste carboy.
-
Titrate: Slowly add 1M NaOH dropwise to the supernatant while stirring continuously on a magnetic stir plate.
-
Monitor: Observe the solution for any unexpected precipitation (which may occur if heavy metal co-factors were present).
-
Validate (Dual-Check System): The pH must stabilize between 6.5 and 7.5.
-
Check 1: Verify the approximate range using universal pH indicator paper.
-
Check 2: Confirm the exact pH with a calibrated digital pH meter to ensure the buffering capacity of the waste has been fully overcome. Do not proceed until the digital readout is stable.
-
Phase 3: Segregation and Containerization
Causality: Proper categorization dictates the final incineration temperature and handling procedures used by your EHS department. α -Ketosuberate contains no halogens, meaning it should not be mixed with chlorinated solvents, which require different, more expensive disposal methods.
-
Transfer: Pour the neutralized solution into a designated, chemically compatible waste carboy (typically High-Density Polyethylene - HDPE).
-
Label: Fill out the hazardous waste tag explicitly. Do not use abbreviations. Write: "Non-Halogenated Aqueous Waste: Contains α -Ketosuberate (CAS 96406-05-2, <1%), Buffer Salts, Water."
-
Store: Place the container in a secondary containment tray away from strong oxidizers until routine EHS pickup.
References
-
Title: 2-ketosuberate, 96406-05-2 Source: The Good Scents Company URL: [Link]
-
Title: Metabolic Engineering toward Sustainable Production of Nylon-6 Source: ResearchGate URL: [Link]
- Title: US10577634B2 - Bioconversion process for producing nylon-7, nylon-7,7 and polyesters Source: Google Patents URL
-
Title: Enzymology and Evolution of the Pyruvate Pathway to 2-Oxobutyrate in Methanocaldococcus jannaschii Source: NIH PubMed Central (PMC) URL: [Link]
Sources
- 1. 2-ketosuberate, 96406-05-2 [mail.thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. US10577634B2 - Bioconversion process for producing nylon-7, nylon-7,7 and polyesters - Google Patents [patents.google.com]
- 4. Enzymology and Evolution of the Pyruvate Pathway to 2-Oxobutyrate in Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling alpha-Ketosuberate
As a Senior Application Scientist, I recognize that the transition from theoretical biochemistry to benchtop execution requires absolute precision, especially when handling specialized metabolic intermediates. -Ketosuberate (2-oxooctanedioic acid) is a critical 8-carbon -keto dicarboxylic acid. It serves as a foundational precursor in the biosynthesis of coenzyme B in methanogenic archaea [1] and is a highly valued intermediate in the metabolic engineering of sustainable Nylon-6 (6-aminocaproic acid) [2].
While it is not classified as acutely toxic, its physicochemical properties as a reactive -keto acid and a combustible lyophilized powder demand rigorous operational controls. This guide provides a self-validating, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of -Ketosuberate.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the causality behind the hazards of -Ketosuberate:
-
Aerosolization & Mucosal Irritation: As a fine powder, -Ketosuberate is prone to aerosolization. Upon contact with the moisture in human mucous membranes (eyes, respiratory tract), the dicarboxylic acid groups dissociate, causing localized pH drops that lead to acute irritation [3].
-
Combustible Dust Hazard: Like many organic powders, fine dispersion in the air in the presence of an ignition source can lead to deflagration. Static-dissipative handling is mandatory.
-
Hygroscopicity & Degradation: The -keto group is susceptible to nucleophilic attack and oxidative degradation. Exposure to ambient moisture not only degrades the compound but can cause it to clump, increasing the risk of spillage during micro-weighing.
Quantitative PPE Matrix
The following PPE specifications are engineered to mitigate the specific chemical risks associated with -keto dicarboxylic acids.
| PPE Category | Specification | Quantitative Metric / Standard | Causality & Justification |
| Ocular | Non-vented Safety Goggles | ANSI Z87.1 / EN 166 | Prevents ingress of aerosolized acidic powder into the ocular mucosa. |
| Dermal | Nitrile Rubber Gloves | 0.11 mm thickness, >480 min breakthrough | Provides an impermeable barrier against mild organic acids while preserving tactile sensitivity for analytical weighing. |
| Respiratory | N95 or FFP2/FFP3 Respirator | 95% particulate filtration efficiency | Mandatory if weighing outside a localized exhaust environment to prevent inhalation of irritant dust. |
| Body | 100% Cotton Lab Coat | Knee-length, tight-fitting cuffs | Cotton prevents the electrostatic buildup that could ignite combustible organic dusts. |
Operational Workflow: Handling & Solubilization Protocol
Every protocol must be a self-validating system. Follow these sequential steps to ensure both operator safety and the biochemical integrity of the -Ketosuberate.
Step 1: Environmental Preparation & PPE Donning
-
Activate the Local Exhaust Ventilation (LEV) or Class II Biological Safety Cabinet (BSC). Verify an inward face velocity of approximately 0.5 m/s.
-
Inspect nitrile gloves for micro-punctures (pinhole test) prior to donning. Don the cotton lab coat, N95 respirator, and non-vented goggles.
Step 2: Static-Free Micro-Weighing
-
Ground all analytical balances and use an anti-static bar (ionizer) inside the weighing chamber to neutralize static charges on the powder.
-
Using a static-dissipative PTFE or stainless-steel spatula, carefully transfer the -Ketosuberate. Do not drop the powder from a height, as this generates airborne particulates.
-
Seal the primary container immediately after extraction to prevent hygroscopic degradation.
Step 3: Buffered Solubilization
-
Transfer the weighed solid into a pre-aliquoted volume of biological buffer (e.g., 50 mM HEPES or Tris, pH 7.2–7.4).
-
Causality Note: Never dissolve -Ketosuberate in unbuffered ultra-pure water for direct cellular assays. The unbuffered dicarboxylic acid will drastically lower the solution's pH, denaturing target enzymes and invalidating your assay.
-
Vortex gently until complete dissolution is visually confirmed.
Spill Response & Disposal Plan
Because -Ketosuberate can alter environmental pH and elevate Biological Oxygen Demand (BOD) in aquatic systems, it must never be discharged into municipal sewers [3].
Step-by-Step Spill Cleanup:
-
Containment: Isolate the spill zone. Eliminate all potential ignition sources.
-
Suppression: Never dry-sweep the powder. Dry sweeping aerosolizes the acid. Instead, lightly mist the spill with a mild alkaline buffer (e.g., 1% sodium bicarbonate) or deionized water to suppress dust and neutralize the acid.
-
Extraction: Wipe the area with absorbent spill pads.
-
Sanitization: Wash the contaminated surface with soap and water to remove residual organics.
Disposal Protocol:
-
Segregate all contaminated wipes, gloves, and residual -Ketosuberate into a clearly labeled, sealable chemical waste container.
-
Route the waste to a licensed chemical destruction facility. The standard disposal method for organic -keto acids is controlled incineration with flue gas scrubbing to safely manage the carbon oxides ( ) produced during combustion [3].
Logical Workflow Visualization
To ensure standard operating procedures are easily communicable across your laboratory personnel, refer to the logical workflow diagram below.
Figure 1: Operational safety and disposal workflow for alpha-Ketosuberate handling.
References
-
Metabolic Engineering toward Sustainable Production of Nylon-6. ResearchGate. Available at:[Link]
Retrosynthesis Analysis
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